Product packaging for SID 26681509(Cat. No.:CAS No. 958772-66-2)

SID 26681509

Cat. No.: B1139193
CAS No.: 958772-66-2
M. Wt: 539.65
Attention: For research use only. Not for human or veterinary use.
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Description

Potent and reversible human cathepsin L inhibitor (IC50 = 56 nM). Displays no inhibitory activity at cathepsin G. Antimalarial;  inhibits leishmaniasis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H33N5O5S B1139193 SID 26681509 CAS No. 958772-66-2

Properties

IUPAC Name

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIWAYTTYNFEKL-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

539.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Functional Profile of SID 26681509: A Potent and Selective Cathepsin L Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

SID 26681509 has been identified as a potent, reversible, competitive, and selective inhibitor of human cathepsin L, a lysosomal cysteine protease implicated in various physiological and pathological processes. This technical guide provides an in-depth overview of the function, inhibitory profile, and experimental basis of this compound, tailored for researchers, scientists, and drug development professionals.

This compound demonstrates a time-dependent inhibition of cathepsin L, with its potency significantly increasing with longer pre-incubation times.[1][2] Beyond its primary target, this compound has been shown to inhibit other cathepsins and displays activity against parasitic protozoa such as Plasmodium falciparum and Leishmania major.[1][3] Furthermore, this compound has shown therapeutic potential in preclinical models of inflammation and ischemia-reperfusion injury.[3]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound has been quantified across various targets. The data, summarized below, highlights its selectivity and time-dependent action on cathepsin L.

Target Enzyme/OrganismIC50 ValueConditions
Human Cathepsin L 56 nMNo pre-incubation[1]
7.5 ± 1.0 nM1-hour pre-incubation[1]
4.2 ± 0.6 nM2-hour pre-incubation[1]
1.0 ± 0.5 nM4-hour pre-incubation[1]
Human Cathepsin B 618 nM - 8.442 µM1-hour pre-incubation[1][3]
Human Cathepsin K 618 nM - 8.442 µM1-hour pre-incubation[1][3]
Human Cathepsin S 618 nM - 8.442 µM1-hour pre-incubation[1][3]
Human Cathepsin V 0.5 µM (500 nM)Not specified[1][3]
Human Cathepsin G No inhibitory activityNot applicable[1][3]
Papain 618 nM - 8.442 µM1-hour pre-incubation[1][3]
Plasmodium falciparum 15.4 ± 0.6 µMIn vitro propagation assay[1]
Leishmania major 12.5 ± 0.6 µMPromastigote toxicity assay[1]

Kinetic Parameters for Human Cathepsin L Inhibition

A transient kinetic analysis has characterized this compound as a slow-binding and slowly reversible competitive inhibitor of human cathepsin L.[1][3]

ParameterValue
k_on 24,000 M⁻¹s⁻¹[1][3]
k_off 2.2 x 10⁻⁵ s⁻¹[1][3]
K_i 0.89 nM[1][3]

Signaling Pathway and Mechanism of Action

Recent studies have elucidated a potential mechanism for the anti-inflammatory effects of this compound, suggesting its role in modulating Toll-like receptor 4 (TLR4) signaling. High-mobility group box 1 (HMGB1), a damage-associated molecular pattern (DAMP), can activate TLR4, leading to a pro-inflammatory cascade. This process is thought to be facilitated by cathepsin V. This compound, by inhibiting cathepsin V, is proposed to interfere with the HMGB1-TLR4 interaction, thereby reducing downstream inflammatory signaling, such as the production of tumor necrosis factor-alpha (TNF-α).[3]

SID_26681509_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits CathepsinV Cathepsin V CathepsinV->TLR4 Facilitates Interaction Inflammation Pro-inflammatory Response (TNF-α) MyD88->Inflammation Initiates SID26681509 This compound SID26681509->CathepsinV Inhibits

Proposed mechanism of this compound in modulating HMGB1-induced inflammation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

IC50 Determination for Cathepsin L

This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against human cathepsin L.[1]

  • Compound Preparation : A 16-point, two-fold serial dilution of this compound in dimethyl sulfoxide (DMSO) is prepared, with concentrations ranging from 2.5 mM to 76 nM.

  • Assay Plate Setup : In a 96-well assay plate, 38 µL of water and 2 µL of the diluted inhibitor are added to each well. Control wells receive 2 µL of DMSO without the inhibitor.

  • Enzyme and Substrate Addition : 47.5 µL of human cathepsin L (18.3 ng/mL) is added to each well. For time-dependent inhibition studies, the enzyme and inhibitor are pre-incubated for specified durations (e.g., 0, 1, 2, or 4 hours). Following the incubation, 5 µL of the fluorogenic substrate Z-Phe-Arg-AMC is added to initiate the reaction.

  • Data Acquisition : The hydrolysis of the substrate, which releases the fluorescent AMC molecule, is monitored using a fluorescence microplate reader.

  • Data Analysis : The rate of substrate conversion is calculated, and the IC50 value is determined by fitting the dose-response data to a suitable inhibition model.

Kinetic Analysis of Cathepsin L Inhibition

The following protocol details the transient kinetic analysis to determine the association (k_on) and dissociation (k_off) rate constants for the inhibition of cathepsin L by this compound.[1]

  • Reaction Setup : Varying concentrations of this compound are mixed with a constant concentration of human cathepsin L and the substrate Z-Phe-Arg-AMC.

  • Progress Curve Monitoring : The reaction progress is monitored continuously by measuring the fluorescence increase over time.

  • Data Fitting : The resulting progress curves for each inhibitor concentration are fit to a five-parameter kinetic inhibition model using optimization software. This model incorporates the rate constants for substrate binding and turnover (k1, k-1, kcat) and inhibitor binding and dissociation (kon, koff).

  • Parameter Determination : The values for k_on and k_off are derived from the best fit of the model to the experimental data. The inhibition constant (K_i) is then calculated as k_off / k_on.

In Vitro Anti-parasitic Assays

Plasmodium falciparum Growth Inhibition Assay [1]

  • Parasite Culture : P. falciparum is cultured in human erythrocytes in a suitable growth medium.

  • Drug Treatment : The cultured parasites are treated with a range of concentrations of this compound.

  • Growth Assessment : Parasite propagation is assessed using a suitable method, such as the incorporation of a radiolabeled precursor like [³H]-hypoxanthine, which is indicative of parasite replication.

  • IC50 Calculation : The concentration of this compound that inhibits parasite growth by 50% is determined from the dose-response curve.

Leishmania major Promastigote Viability Assay [1]

  • Cell Plating : L. major promastigotes (5,000 cells/well) are plated in a 384-well microtiter plate in 20 µL of promastigote growth medium.

  • Compound Treatment : The promastigotes are treated with this compound over a concentration range of 0 to 50 µM for 44 hours.

  • Viability Assessment : 5 µL of Cell-Titer-Blue™ reagent is added to each well and incubated for 4 hours. The fluorescence (A560/A590) is measured using a microtiter plate reader.

  • IC50 Determination : The IC50 value is calculated from the resulting dose-response curve.

HMGB1-Induced TNF-α Production Assay

This assay evaluates the effect of this compound on the production of TNF-α in macrophages stimulated by HMGB1.[3]

  • Cell Culture : Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Pre-treatment : The cells are pre-treated with varying concentrations of this compound (e.g., 1-30 µM) for a specified period.

  • Stimulation : The cells are then stimulated with recombinant HMGB1 to induce an inflammatory response.

  • TNF-α Measurement : The concentration of TNF-α in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : The dose-dependent effect of this compound on TNF-α production is analyzed to assess its anti-inflammatory activity.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound Prepare this compound Serial Dilutions Incubation Incubate with This compound Compound->Incubation AssayPlate Prepare Assay Plate (Enzyme/Cells, Substrate) AssayPlate->Incubation Reaction Initiate & Monitor Reaction/Growth Incubation->Reaction DataAcq Acquire Data (e.g., Fluorescence, OD) Reaction->DataAcq Calc Calculate IC50 or Kinetic Parameters DataAcq->Calc

General experimental workflow for in vitro inhibition assays.

In Vivo Efficacy

This compound has demonstrated therapeutic potential in animal models of critical illness.[3]

  • Sepsis : Treatment with this compound significantly improved survival in murine models of sepsis.[3]

  • Ischemia/Reperfusion Injury : The compound was shown to reduce liver damage in murine models of warm liver ischemia/reperfusion injury.[3]

These findings suggest that the inhibitory action of this compound on cathepsins, particularly cathepsin L and V, can translate into protective effects in complex inflammatory conditions. Further research is warranted to fully elucidate the therapeutic potential and clinical applicability of this compound.

References

SID 26681509: A Technical Guide to a Slow-Binding Inhibitor of Human Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SID 26681509, a novel thiocarbazate compound identified as a potent, selective, and slowly reversible competitive inhibitor of human cathepsin L. The document details the kinetic properties, selectivity profile, and the experimental methodologies used to characterize this compound, offering valuable insights for researchers in enzymology and drug discovery.

Introduction

This compound is a small molecule inhibitor of human cathepsin L, an enzyme implicated in various physiopathological processes, including cancer progression, immunological disorders, and parasitic infections.[1][2] Discovered through a high-throughput screen of the National Institutes of Health Molecular Libraries Small Molecule Repository, this compound exhibits a time-dependent inhibition mechanism, classifying it as a slow-binding inhibitor.[1][2] Its unique kinetic profile, characterized by a slow onset of inhibition and a slow dissociation from the target enzyme, makes it a subject of significant interest for therapeutic development.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been quantified through a series of kinetic and comparative assays. The data, summarized below, highlights its potency, time-dependency, and selectivity.

Table 1: Time-Dependent Inhibition of Human Cathepsin L by this compound
Preincubation TimeIC₅₀ (nM)
0 hours56 ± 4
1 hour7.5 ± 1.0
2 hours4.2 ± 0.6
4 hours1.0 ± 0.5

Data sourced from Shah et al., 2008.[2][3]

Table 2: Kinetic Constants for this compound Inhibition of Human Cathepsin L
ParameterValue
k_on24,000 M⁻¹s⁻¹
k_off2.2 x 10⁻⁵ s⁻¹
K_i0.89 nM

Determined through transient kinetic analysis for single-step reversibility.[1][2][4]

Table 3: Selectivity Profile of this compound Against Various Proteases
ProteaseIC₅₀ (nM)Fold Selectivity vs. Cathepsin L (0h preincubation)
Human Cathepsin L561
Papain61811
Cathepsin B> 8,442> 151
Cathepsin K> 8,442> 151
Cathepsin S3,94870
Cathepsin V> 8,442> 151
Cathepsin GNo activity-

IC₅₀ values for other proteases were determined after a one-hour incubation.[1][2]

Mechanism of Action: Slow-Binding Inhibition

Slow-binding inhibition is characterized by a time-dependent increase in inhibitor potency. This typically occurs through a two-step mechanism: an initial rapid formation of an enzyme-inhibitor complex (E·I), followed by a slower conformational change to a more tightly bound complex (E*·I).

Slow_Binding_Inhibition E_I E + I EI E·I E_I->EI EI->E_I E_star_I E*·I EI->E_star_I E_star_I->EI

Caption: Generalized mechanism of slow-binding inhibition.

The kinetic data for this compound is consistent with this model, where the initial IC₅₀ of 56 nM represents the initial binding, and the much lower IC₅₀ of 1.0 nM after a 4-hour preincubation reflects the formation of the more stable, slowly-dissociating complex.[1][2][3]

Experimental Protocols

The characterization of this compound involved several key experimental procedures.

IC₅₀ Determination and Time-Dependency

The inhibitory potency of this compound was assessed by measuring the half-maximal inhibitory concentration (IC₅₀). To investigate the time-dependent nature of the inhibition, a preincubation protocol was employed.

IC50_Workflow cluster_preincubation Preincubation Enzyme Cathepsin L Inhibitor This compound Incubate Incubate at various times (0h, 1h, 2h, 4h) Substrate Add Substrate Incubate->Substrate Enzyme_Inhibitor Enzyme_Inhibitor Enzyme_Inhibitor->Incubate Measure Measure Enzyme Activity Substrate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow for time-dependent IC₅₀ determination.

Transient Kinetic Analysis

To determine the rate constants (k_on and k_off), a transient kinetic analysis was performed. This method monitors the progress of the enzymatic reaction in the presence of the inhibitor over time to elucidate the kinetics of the formation and dissociation of the enzyme-inhibitor complex.

Selectivity Profiling

The selectivity of this compound was evaluated by testing its inhibitory activity against a panel of related proteases, including other cathepsins and papain.[1][2] The IC₅₀ values were determined for each enzyme, allowing for a quantitative comparison of selectivity.

Molecular Docking and Binding Interactions

Molecular docking studies were conducted to predict the binding mode of this compound within the active site of cathepsin L. These computational models, based on the crystal structure of the related enzyme papain, revealed key interactions.

Binding_Interactions cluster_active_site Cathepsin L Active Site SID_26681509 This compound Gln19 Gln19 SID_26681509->Gln19 H-bond Cys25 Cys25 SID_26681509->Cys25 H-bond Gly66 Gly66 SID_26681509->Gly66 H-bond Asp158 Asp158 SID_26681509->Asp158 H-bond Trp177 Trp177 SID_26681509->Trp177 H-bond S2_subsite S2 Subsite SID_26681509->S2_subsite Hydrophobic S1_prime_subsite S1' Subsite SID_26681509->S1_prime_subsite Hydrophobic

Caption: Predicted binding interactions of this compound.

The docking studies indicated that this compound forms hydrogen bonds with key active site residues, including Gln19, Cys25, Gly66, Asp158, and Trp177, and engages in hydrophobic interactions within the S2 and S1' subsites.[2]

Biological Activity and Toxicity

Beyond its enzymatic inhibition, this compound has been evaluated in several biological systems. It demonstrated inhibitory activity against the in vitro propagation of Plasmodium falciparum (malaria parasite) with an IC₅₀ of 15.4 μM and against Leishmania major with an IC₅₀ of 12.5 μM.[1][3] Importantly, the compound showed a lack of toxicity in human aortic endothelial cells and in a zebrafish model.[1][3]

Conclusion

This compound is a well-characterized slow-binding inhibitor of human cathepsin L with high potency and selectivity. Its time-dependent inhibitory mechanism, coupled with a favorable preliminary safety profile, makes it a valuable tool for studying the biological roles of cathepsin L and a promising lead compound for the development of novel therapeutics. The detailed kinetic and structural understanding of its interaction with the target enzyme provides a solid foundation for future optimization and drug design efforts.

References

In-Depth Technical Guide: Selectivity Profile of SID 26681509 Against Cathepsins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SID 26681509, a potent, reversible, and slow-binding inhibitor of human cathepsin L. The document details its inhibitory activity against a panel of related cathepsin proteases, outlines the experimental methodologies for determining this selectivity, and visualizes key related pathways and workflows.

Data Presentation: Quantitative Selectivity Profile

This compound exhibits significant selectivity for human cathepsin L over other related cysteine proteases. The inhibitory activity, as measured by IC50 values, demonstrates a time-dependent increase in potency, characteristic of a slow-binding inhibitor. The following table summarizes the IC50 values of this compound against papain and several human cathepsins at various pre-incubation times.

Target EnzymeIC50 (nM) at 0 hrIC50 (nM) at 1 hrIC50 (nM) at 4 hrSelectivity Index (vs. Cathepsin L at 1 hr)
Human Cathepsin L 567.51.01
Papain -618-82.4
Human Cathepsin B ->10,000->1333
Human Cathepsin K -1120-149.3
Human Cathepsin S -8442-1125.6
Human Cathepsin V -500-66.7
Human Cathepsin G No InhibitionNo InhibitionNo Inhibition-

Data compiled from multiple sources.[1][2][3][4] The selectivity index is calculated as the ratio of the IC50 for the assayed protease to the IC50 for cathepsin L at the 1-hour time point.[2]

Experimental Protocols

The determination of the selectivity profile of this compound involves a series of fluorometric enzymatic assays. The following is a generalized protocol synthesized from established methodologies for assessing cathepsin inhibition.

Materials and Reagents
  • Recombinant human cathepsins (L, B, K, S, V) and papain

  • This compound

  • Fluorogenic substrates:

    • Z-Phe-Arg-AMC (for Cathepsins L, K, S, V, and papain)[2]

    • Z-Arg-Arg-AMC (for Cathepsin B)[2]

  • Assay Buffer (example for Cathepsin B): 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0. Buffers for other cathepsins should be optimized for pH and ionic strength.

  • Activating Buffer (containing a reducing agent like DTT or L-cysteine)

  • Dimethyl sulfoxide (DMSO) for compound dilution

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Assay Procedure
  • Enzyme Activation: Recombinant cathepsins are typically supplied in an inactive form and require activation. This is achieved by incubating the enzyme in an activation buffer containing a reducing agent (e.g., DTT) for a specified time at 37°C.

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the appropriate assay buffer to the desired final concentrations.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the activated enzyme solution to the wells of a 96-well plate.

    • Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells containing the enzyme.

    • Incubate the plate at room temperature for varying durations (e.g., 0, 1, and 4 hours) to assess the time-dependent inhibition.

  • Initiation of Reaction: Add the appropriate fluorogenic substrate to each well to initiate the enzymatic reaction. The final substrate concentration should be at or near its Km value for the respective enzyme.

  • Fluorometric Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., AMC: Ex/Em = 360/460 nm). Readings are typically taken every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Calculate the initial velocity (rate of fluorescence increase) for each reaction from the linear portion of the progress curve.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Mandatory Visualizations

Signaling Pathway

SID26681509_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_inhibition HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits NFkB NF-κB MyD88->NFkB Activates TNFa_mRNA TNF-α mRNA NFkB->TNFa_mRNA Induces Transcription TNFa_protein TNF-α Protein TNFa_mRNA->TNFa_protein Translation TNFa_protein->HMGB1 Induces Release (Positive Feedback) SID26681509 This compound CathepsinV Cathepsin V SID26681509->CathepsinV Inhibits CathepsinV->TLR4 Required for TLR4/MyD88 Interaction

Caption: this compound inhibits Cathepsin V, disrupting HMGB1-induced TNF-α production.

Experimental Workflow

Cathepsin_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Activation Activate Recombinant Cathepsins Preincubation Pre-incubate Enzyme with Inhibitor Enzyme_Activation->Preincubation Compound_Dilution Prepare Serial Dilutions of this compound Compound_Dilution->Preincubation Reaction_Initiation Add Fluorogenic Substrate Preincubation->Reaction_Initiation Measurement Measure Fluorescence Kinetics Reaction_Initiation->Measurement Velocity_Calculation Calculate Initial Reaction Velocities Measurement->Velocity_Calculation IC50_Determination Determine IC50 Values via Curve Fitting Velocity_Calculation->IC50_Determination Selectivity_Calculation Calculate Selectivity Indices IC50_Determination->Selectivity_Calculation

References

An In-depth Technical Guide on the Investigation of Leishmania major with SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity and experimental investigation of the compound SID 26681509 against the protozoan parasite Leishmania major, the causative agent of cutaneous leishmaniasis. This document details the quantitative inhibitory data, experimental methodologies, and a hypothesized mechanism of action based on the compound's known molecular target.

Quantitative Data Summary

The inhibitory activity of this compound against Leishmania major has been quantified in vitro. The following table summarizes the key data point.

CompoundOrganismAssay TypeIC50 (µM)Citation
This compoundLeishmania major promastigotesIn vitro propagation assay12.5 ± 0.6[1][2]
This compoundPlasmodium falciparumIn vitro propagation assay15.4 ± 0.6[1][3]
This compoundHuman Cathepsin LEnzymatic assay0.056[3]

Experimental Protocols

The following section details the methodology used to determine the in vitro efficacy of this compound against Leishmania major promastigotes.

In Vitro Leishmania major Promastigote Viability Assay

This protocol outlines the steps to assess the dose-dependent effect of this compound on the viability of Leishmania major promastigotes.

Materials:

  • Leishmania major promastigotes

  • Promastigote growth medium

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 384-well microtiter plates

  • Cell-Titer-Blue™ reagent

  • SpectraMax M5 microtiter plate reader or equivalent

Procedure:

  • Cell Plating: Dispense 5,000 Leishmania major promastigotes in 20 µL of promastigote growth medium into each well of a 384-well microtiter plate.[1]

  • Compound Preparation and Addition: Prepare a serial dilution of this compound in DMSO. The final concentration in the assay should range from 0 µM to 50 µM.[1] Ensure the final DMSO concentration is constant across all wells, typically at 0.5%.[1] Add the diluted compound to the appropriate wells.

  • Incubation: Incubate the plate for 44 hours under appropriate conditions for promastigote growth.[1]

  • Viability Assessment: Add 5 µL of Cell-Titer-Blue™ reagent to each well and incubate for an additional 4 hours.[1]

  • Data Acquisition: Measure the relative fluorescence units (RFU) at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microtiter plate reader.[1]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the RFU against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and the experimental workflow.

Proposed Mechanism of Action of this compound in Leishmania major

This compound is a known inhibitor of cathepsin L.[3][4] In Leishmania, cathepsin L-like cysteine proteases are crucial for various processes, including nutrient acquisition, differentiation, and survival within the host macrophage. By inhibiting this enzyme, this compound likely disrupts these essential pathways, leading to parasite death.

SID_26681509 This compound Cathepsin_L Leishmania major Cathepsin L-like Protease SID_26681509->Cathepsin_L Essential_Processes Essential Cellular Processes (e.g., Nutrient Acquisition, Differentiation) Cathepsin_L->Essential_Processes Parasite_Survival Parasite Survival and Proliferation Essential_Processes->Parasite_Survival Inhibition Parasite_Survival->Inhibition Inhibition Start Start: Prepare L. major promastigote culture Plate_Cells Plate 5,000 promastigotes/well in a 384-well plate Start->Plate_Cells Add_Compound Add serial dilutions of This compound (0-50 µM) Plate_Cells->Add_Compound Incubate_44h Incubate for 44 hours Add_Compound->Incubate_44h Add_Reagent Add Cell-Titer-Blue™ reagent Incubate_44h->Add_Reagent Incubate_4h Incubate for 4 hours Add_Reagent->Incubate_4h Read_Plate Measure fluorescence (560/590 nm) Incubate_4h->Read_Plate Analyze_Data Calculate IC50 value Read_Plate->Analyze_Data

References

Methodological & Application

Application Notes and Protocols for SID 26681509: In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vitro evaluation of SID 26681509, a potent, slow-binding inhibitor of human cathepsin L. The following sections describe the methodologies for assessing its inhibitory activity, selectivity, cytotoxicity, and anti-parasitic effects.

Data Presentation

The quantitative data for the in vitro activity of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Inhibition of Human Cathepsin L by this compound

Pre-incubation Time (hours)IC₅₀ (nM)
056 ± 4
17.5 ± 1.0
24.2 ± 0.6
41.0 ± 0.5

Table 2: Selectivity Profile of this compound against Various Proteases (1-hour pre-incubation)

ProteaseIC₅₀ (nM)Selectivity Index (IC₅₀ Protease / IC₅₀ Cathepsin L)
Papain61811
Cathepsin B8442151
Cathepsin K>10000>178
Cathepsin S>10000>178
Cathepsin V3907
Cathepsin GNo inhibition-

Table 3: Anti-parasitic Activity of this compound

ParasiteAssayIC₅₀ (µM)
Plasmodium falciparumIn vitro propagation15.4 ± 0.6
Leishmania major promastigotesToxicity12.5 ± 0.6

Table 4: Cytotoxicity of this compound

Cell LineConcentration (µM)Result
Human Aortic Endothelial Cells100Non-toxic

Experimental Protocols

The following are detailed protocols for the key in vitro assays performed with this compound.

1. Human Cathepsin L Inhibition Assay

This protocol details the procedure for determining the inhibitory potency of this compound against human cathepsin L.

  • Materials:

    • Human Cathepsin L (recombinant)

    • This compound

    • Z-Phe-Arg-AMC (substrate)

    • Assay Buffer (specific composition to be optimized, typically a buffer at pH 5.5 containing DTT and EDTA)

    • DMSO

    • 384-well black plates

    • Fluorescent microplate reader

  • Protocol:

    • Prepare a stock solution of this compound in DMSO.

    • Create a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add 47.5 µL of human cathepsin L (18.3 ng/mL in assay buffer) to wells containing 47.5 µL of the diluted this compound or vehicle control (assay buffer with DMSO).

    • For time-dependent inhibition, pre-incubate the enzyme-inhibitor mixture for 0, 1, 2, or 4 hours at room temperature.

    • Initiate the enzymatic reaction by adding 5 µL of Z-Phe-Arg-AMC substrate.

    • Monitor the hydrolysis of the substrate by measuring the increase in fluorescence (Excitation/Emission wavelengths appropriate for AMC) over time using a fluorescent microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ values by plotting the reaction rates against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

2. Protease Selectivity Assay

This protocol is for assessing the selectivity of this compound against other proteases like papain and various cathepsins.[1]

  • Materials:

    • Papain, Cathepsin B, G, K, S, and V

    • Appropriate substrates for each enzyme (e.g., Z-Phe-Arg-AMC for papain, cathepsin K, S, and V; Z-Arg-Arg-AMC for cathepsin B)[1]

    • This compound

    • Assay buffers (optimized for each enzyme)

    • DMSO

    • 384-well black plates

    • Fluorescent microplate reader

  • Protocol:

    • Follow the same general procedure as the Cathepsin L inhibition assay.

    • Use the specific enzyme and its corresponding substrate in each assay.[1] The following concentrations of enzymes were used: papain (11 ng/mL), cathepsin K (35 ng/mL), cathepsin S (40 ng/mL), cathepsin V (39 ng/mL), and cathepsin B (65 ng/mL).[1]

    • For this selectivity profile, a pre-incubation time of 1 hour was used.

    • Determine the IC₅₀ value for each protease.

    • Calculate the selectivity index by dividing the IC₅₀ of the tested protease by the IC₅₀ of human cathepsin L.

3. Cell Viability (Cytotoxicity) Assay

This protocol determines the effect of this compound on the viability of human aortic endothelial cells.

  • Materials:

    • Human Aortic Endothelial Cells (HAECs)

    • Cell culture medium (e.g., EGM-2)

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well clear bottom white plates

    • Luminometer

  • Protocol:

    • Seed HAECs in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (up to 100 µM) or vehicle control (DMSO) for a specified period (e.g., 24 or 48 hours).

    • Equilibrate the plate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

    • Express cell viability as a percentage of the vehicle-treated control cells.

4. Plasmodium falciparum In Vitro Propagation Assay

This assay evaluates the ability of this compound to inhibit the growth of the malaria parasite, Plasmodium falciparum.[1]

  • Materials:

    • P. falciparum culture (e.g., 3D7 strain)

    • Human red blood cells

    • RPMI 1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin

    • This compound

    • SYBR Green I dye

    • 96-well plates

    • Incubator with a gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Protocol:

    • Prepare a synchronized culture of P. falciparum at the ring stage.

    • Dilute the culture to the desired parasitemia and hematocrit.

    • Add the parasite culture to a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate for 72 hours under the specified gas conditions at 37°C.

    • After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I.

    • Measure the fluorescence on a microplate reader.

    • Determine the IC₅₀ value by plotting the fluorescence against the logarithm of the inhibitor concentration.

5. Leishmania major Promastigote Toxicity Assay

This protocol assesses the toxicity of this compound against the promastigote stage of Leishmania major.[1]

  • Materials:

    • L. major promastigote culture

    • M199 medium supplemented with fetal bovine serum

    • This compound

    • Resazurin-based viability reagent

    • 96-well plates

    • Incubator (26°C)

  • Protocol:

    • Culture L. major promastigotes to the logarithmic growth phase.

    • Seed the promastigotes into a 96-well plate.

    • Add serial dilutions of this compound to the wells.

    • Incubate the plate at 26°C for 48 hours.

    • Add the resazurin-based reagent to each well and incubate for another 4-24 hours.

    • Measure the fluorescence or absorbance, depending on the specific reagent used.

    • Determine the IC₅₀ value by plotting the signal against the logarithm of the inhibitor concentration.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G cluster_inhibition Cathepsin L Inhibition Pathway cluster_substrate CatL Cathepsin L (Active) Complex Cathepsin L-SID 26681509 Complex (Inactive) CatL->Complex kon = 24,000 M⁻¹s⁻¹ Product Product (AMC - Fluorescent) CatL->Product Hydrolysis SID This compound Complex->CatL koff = 2.2 x 10⁻⁵ s⁻¹ Substrate Substrate (Z-Phe-Arg-AMC)

Caption: Slow-binding, reversible inhibition of Cathepsin L by this compound.

G cluster_workflow In Vitro Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents (Enzyme, Inhibitor, Substrate) Incubate Incubate Inhibitor with Enzyme/Cells/Parasites Reagents->Incubate Cells Culture Cells/Parasites Cells->Incubate Reaction Initiate and Monitor Reaction/Growth Incubate->Reaction Measure Measure Signal (Fluorescence/Luminescence) Reaction->Measure Calculate Calculate IC50 Values Measure->Calculate

Caption: General experimental workflow for in vitro assays of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the recommended storage and handling of SID 26681509, a potent, reversible, and selective inhibitor of human cathepsin L[1][2][3]. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental reproducibility.

Introduction

This compound (PubChem CID: 16725315) is a thiocarbazate-based small molecule that acts as a slow-binding, competitive inhibitor of human cathepsin L with an IC50 of 56 nM[1][3][4]. Its inhibitory activity increases with preincubation time, reaching an IC50 of 1.0 nM after a four-hour preincubation with the enzyme[1][2][5]. Due to its role in modulating cathepsin L activity, which is implicated in various physiological and pathological processes, proper handling and storage of this compound are paramount for its effective use in research.

Recommended Storage Conditions

To ensure the long-term stability and activity of this compound, it is essential to store it under the appropriate conditions, both in its solid form and in solution. The following table summarizes the recommended storage temperatures and durations.

FormStorage TemperatureRecommended DurationSupplier/Source
Solid (Powder) -20°CUp to 3 yearsTargetMol[2]
-20°CNot specifiedR&D Systems, APExBIO, Tocris[6][7]
Stock Solution -80°CUp to 1 yearTargetMol[2]
-80°CUp to 6 monthsMedChemExpress[1]
-20°CUp to 1 monthMedChemExpress[1]
Below -20°CSeveral months (short-term recommended)APExBIO[6]

Experimental Protocols

Preparation of Stock Solutions

This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol. DMSO is the most common solvent for creating high-concentration stock solutions.

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO

  • Sterile polypropylene or glass vials

  • Vortex mixer and/or sonicator

Protocol:

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: 539.65), add 185.3 µL of DMSO.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the compound does not fully dissolve, sonication or gentle warming of the tube to 37°C for 10 minutes can aid dissolution[6].

  • Aliquoting: Once a clear solution is obtained, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes freeze-thaw cycles, which can degrade the compound over time.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month)[1][2].

Note: For in vivo experiments, it is recommended to prepare fresh working solutions from the stock solution on the day of use[1].

Preparation of Working Solutions

Protocol:

  • Thawing: Retrieve a single aliquot of the stock solution from the freezer and thaw it at room temperature.

  • Dilution: Dilute the stock solution to the final desired concentration using the appropriate aqueous buffer or cell culture medium.

  • Mixing: Gently mix the working solution by pipetting or inverting the tube. Avoid vigorous vortexing, which can introduce bubbles and potentially denature proteins in the medium.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Visualization of Protocols

Storage and Handling Workflow

The following diagram illustrates the recommended workflow for the storage and handling of this compound.

G cluster_storage Storage cluster_actions Actions Solid Solid Compound PrepareStock Prepare Stock Solution Solid->PrepareStock Equilibrate to RT Stock Stock Solution (in DMSO) Stock->Stock PrepareWorking Prepare Working Solution Stock->PrepareWorking Thaw Single Aliquot Working Working Solution (in Buffer/Media) Receive Receive Compound Receive->Solid Store at -20°C PrepareStock->Stock Aliquot & Store Use Immediate Use in Experiment PrepareWorking->Use

Caption: Workflow for this compound storage and preparation.

References

Application Notes and Protocols for SID 26681509 in Plasmodium falciparum Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] It has demonstrated inhibitory activity against the in vitro propagation of the malaria parasite, Plasmodium falciparum, making it a compound of interest for antimalarial drug discovery.[1][2] These application notes provide detailed protocols for the use of this compound in P. falciparum culture, including methodologies for assessing its antiplasmodial activity and a summary of its known biochemical properties.

Mechanism of Action

This compound is a slow-binding and slowly reversible competitive inhibitor of human cathepsin L.[1][2] In the context of Plasmodium falciparum, it is hypothesized that this compound targets the parasite's cysteine proteases, known as falcipains. These enzymes are crucial for the degradation of host cell hemoglobin within the parasite's digestive vacuole, a process essential for parasite survival and development.[3][4][5][6] The inhibition of falcipains disrupts this pathway, leading to parasite death. While this compound has a known inhibitory concentration for P. falciparum, direct enzymatic inhibition data on specific falcipains is not yet available in the public domain.

The proposed mechanism of action is the disruption of the hemoglobin degradation pathway:

cluster_RBC Red Blood Cell Cytosol cluster_DV Parasite Digestive Vacuole Hb Hemoglobin Plasmepsins Plasmepsins (Aspartic Proteases) Hb->Plasmepsins Initial Cleavage Hb_denatured Denatured Globin Falcipains Falcipains (Cysteine Proteases) Hb_denatured->Falcipains Further Degradation Peptides Peptides AminoAcids Amino Acids Peptides->AminoAcids Aminopeptidases Plasmepsins->Hb_denatured Falcipains->Peptides SID_26681509 This compound SID_26681509->Falcipains Inhibition (Proposed)

Figure 1. Proposed inhibition of the P. falciparum hemoglobin degradation pathway by this compound.

Quantitative Data

The following tables summarize the known quantitative inhibitory data for this compound.

Table 1: Inhibitory Activity of this compound against Plasmodium falciparum

OrganismAssay TypeIC50 (µM)
Plasmodium falciparumIn vitro propagation15.4[1][2]

Table 2: Inhibitory Activity and Kinetics of this compound against Human Cathepsin L

ParameterValueConditions
IC50 56 nMNo preincubation
1.0 nM4-hour preincubation
Ki 0.89 nM
k_on 24,000 M⁻¹s⁻¹
k_off 2.2 x 10⁻⁵ s⁻¹

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete culture medium (see Protocol 2)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution (10 mM):

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight: 539.65 g/mol ).

    • Dissolve the powder in an appropriate volume of 100% DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 5.3965 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.[7]

    • Store the stock solution in aliquots at -20°C for up to one month or -80°C for up to six months.[8]

  • Working Solutions:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

    • Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the assay.

    • Important: The final concentration of DMSO in the culture wells should not exceed 0.5% to avoid solvent toxicity to the parasites.

Protocol 2: In vitro Culture of Asexual Stage Plasmodium falciparum

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2)

  • Human erythrocytes (O+), washed

  • Complete RPMI 1640 medium:

    • RPMI 1640 with L-glutamine

    • 25 mM HEPES

    • 0.5% Albumax II

    • 2 g/L Sodium Bicarbonate

    • 50 µM Hypoxanthine

    • 10 µg/mL Gentamicin

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • 37°C incubator

  • Sterile culture flasks or plates

Procedure:

  • Maintain continuous cultures of P. falciparum in human erythrocytes at a 2-5% hematocrit in complete RPMI 1640 medium.[9][10]

  • Incubate the culture flasks at 37°C in a sealed chamber with the gas mixture.[10]

  • Monitor parasite growth daily by preparing thin blood smears, fixing with methanol, and staining with Giemsa.

  • Maintain the parasitemia between 1-5% by adding fresh erythrocytes and complete medium as needed.

  • For drug sensitivity assays, synchronize the parasite culture to the ring stage by treating with 5% D-sorbitol.[11]

Protocol 3: SYBR Green I-based Drug Sensitivity Assay

This protocol is adapted from previously published methods to determine the 50% inhibitory concentration (IC50) of this compound.[9][12]

Materials:

  • Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

  • Serial dilutions of this compound in complete culture medium

  • Positive control (e.g., Chloroquine, Artemisinin) and negative control (0.5% DMSO in medium)

  • 96-well black, clear-bottom microplates

  • SYBR Green I lysis buffer:

    • 20 mM Tris-HCl (pH 7.5)

    • 5 mM EDTA

    • 0.008% Saponin

    • 0.08% Triton X-100

    • SYBR Green I nucleic acid stain (final concentration 1x)

  • Plate reader with fluorescence detection (485 nm excitation, 530 nm emission)

Procedure:

cluster_prep Plate Preparation cluster_culture Parasite Culture cluster_incubation Incubation cluster_lysis Lysis and Staining cluster_readout Readout A Add 100 µL of this compound dilutions and controls to 96-well plate B Add 100 µL of synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) A->B C Incubate for 72 hours at 37°C (5% CO₂, 5% O₂, 90% N₂) B->C D Add 100 µL of SYBR Green I lysis buffer to each well C->D E Incubate in the dark for 1 hour at room temperature D->E F Read fluorescence (Ex: 485 nm, Em: 530 nm) E->F

Figure 2. Workflow for the SYBR Green I-based drug sensitivity assay.

  • Plate Setup:

    • Add 100 µL of the serially diluted this compound, positive control, and negative control to the appropriate wells of a 96-well plate. Each concentration should be tested in triplicate.

  • Parasite Addition:

    • Add 100 µL of the synchronized ring-stage parasite culture to each well. The final volume in each well will be 200 µL.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a gassed chamber.

  • Lysis and Staining:

    • After incubation, carefully remove 100 µL of the culture medium from each well.

    • Add 100 µL of SYBR Green I lysis buffer to each well.

    • Incubate the plate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement:

    • Read the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with uninfected erythrocytes) from all readings.

    • Normalize the data to the negative control (100% growth) and positive control (0% growth).

    • Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a non-linear regression model.

Protocol 4: Stage-Specific Inhibition Assay

To determine if this compound has a specific activity against a particular asexual stage of P. falciparum, a modified drug sensitivity assay can be performed.

Procedure:

  • Prepare three sets of tightly synchronized parasite cultures at the early ring (0-8 hours post-invasion), trophozoite (20-28 hours post-invasion), and schizont (36-44 hours post-invasion) stages.

  • Expose each synchronized culture to serial dilutions of this compound for a short period (e.g., 6-8 hours).

  • After the exposure period, wash the cells twice with complete culture medium to remove the compound.

  • Resuspend the cells in fresh medium and continue incubation until the parasites in the control wells have completed one full life cycle (~48 hours for the ring-stage start, and adjusted accordingly for the other stages).

  • Determine parasite growth inhibition using the SYBR Green I method as described in Protocol 3.

  • Compare the IC50 values obtained for each stage to determine if there is a stage-specific effect.

Concluding Remarks

This compound is a valuable tool for studying the role of cysteine proteases in Plasmodium falciparum biology. The protocols outlined above provide a framework for researchers to investigate its antiplasmodial activity and further elucidate its mechanism of action. Future studies should aim to confirm the specific falcipain targets of this compound and explore its efficacy against different parasite strains, including drug-resistant ones.

References

Application of SID 26681509 in Leishmania Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective inhibitor of human cathepsin L.[1] Emerging research has demonstrated its efficacy against various parasitic organisms, including the protozoan parasite Leishmania, the causative agent of leishmaniasis. This document provides detailed application notes and protocols for the use of this compound in Leishmania research models, focusing on its anti-leishmanial activity and potential mechanisms of action. The information presented herein is intended to guide researchers in utilizing this compound for basic research and drug development purposes.

Leishmania parasites possess cathepsin L-like cysteine proteases that are crucial for their survival, pathogenesis, and modulation of the host immune response. These proteases are considered significant virulence factors, playing roles in nutrient acquisition, tissue invasion, and evasion of host cell apoptosis. The inhibitory action of this compound on these essential parasitic enzymes makes it a compound of interest in the search for novel anti-leishmanial therapeutics.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of this compound against Leishmania major.

ParameterOrganismParasite StageValueReference
IC50Leishmania majorPromastigote12.5 µM[1]

Mechanism of Action & Signaling Pathways

This compound primarily targets cathepsin L and related cysteine proteases. In Leishmania, these proteases are integral to the parasite's ability to survive and replicate within the host macrophage. Inhibition of these enzymes by this compound is hypothesized to disrupt key parasitic processes and interfere with the parasite's ability to manipulate the host cell's signaling pathways.

Leishmania parasites are known to modulate host cell signaling to prevent apoptosis and create a favorable intracellular environment for their replication. Cysteine proteases secreted by the parasite can cleave host cell proteins, including transcription factors like NF-κB and AP-1, which are critical for the inflammatory response and cell survival. Furthermore, Leishmania can manipulate host signaling cascades such as the PI3K/Akt and MAPK pathways to inhibit apoptosis.

By inhibiting the parasite's cysteine proteases, this compound may restore the host cell's pro-apoptotic signaling and enhance its ability to clear the infection. The following diagram illustrates a hypothesized signaling pathway for the anti-leishmanial activity of this compound.

cluster_macrophage Macrophage SID26681509 This compound CysteineProtease Leishmania Cysteine Proteases SID26681509->CysteineProtease inhibits Leishmania Leishmania amastigote Leishmania->CysteineProtease releases NFkB_AP1 NF-κB / AP-1 (cleaved/inactivated) CysteineProtease->NFkB_AP1 inhibits PI3K_Akt PI3K/Akt Pathway (activated) CysteineProtease->PI3K_Akt modulates MAPK MAPK Pathway (modulated) CysteineProtease->MAPK modulates ParasiteReplication Parasite Replication CysteineProtease->ParasiteReplication promotes Apoptosis Macrophage Apoptosis NFkB_AP1->Apoptosis promotes PI3K_Akt->Apoptosis inhibits MAPK->Apoptosis regulates Apoptosis->ParasiteReplication prevents

Caption: Hypothesized mechanism of this compound in a Leishmania-infected macrophage.

Experimental Protocols

This section provides detailed protocols for the in vitro assessment of this compound against both the promastigote and amastigote stages of Leishmania major.

Protocol 1: In Vitro Anti-promastigote Activity Assay

This protocol details the determination of the 50% inhibitory concentration (IC50) of this compound against Leishmania major promastigotes.

Materials:

  • Leishmania major promastigotes (late log phase)

  • M199 medium (supplemented with 10% heat-inactivated fetal bovine serum, 1% penicillin-streptomycin)

  • This compound

  • Resazurin solution (0.125% in PBS)

  • 96-well flat-bottom microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Incubator (26°C)

  • Microplate reader (570 nm and 600 nm)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with M199 medium to achieve the desired starting concentration for serial dilutions. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

  • Parasite Culture: Culture Leishmania major promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

  • Assay Setup:

    • Adjust the concentration of promastigotes to 1 x 10^6 parasites/mL in fresh M199 medium.

    • In a 96-well plate, add 100 µL of the parasite suspension to each well.

    • Add 100 µL of the serially diluted this compound to the wells. Include wells with medium and parasites only (negative control) and wells with a known anti-leishmanial drug (positive control, e.g., Amphotericin B).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment:

    • Add 20 µL of resazurin solution to each well.

    • Incubate the plate for an additional 4-6 hours at 26°C.

    • Measure the fluorescence or absorbance at 570 nm and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

A Prepare this compound serial dilutions C Add parasites and compound to 96-well plate A->C B Culture L. major promastigotes B->C D Incubate at 26°C for 72 hours C->D E Add Resazurin D->E F Incubate for 4-6 hours E->F G Measure fluorescence/ absorbance F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro anti-promastigote activity assay.

Protocol 2: In Vitro Macrophage Infection and Anti-amastigote Activity Assay

This protocol is designed to evaluate the efficacy of this compound against the intracellular amastigote stage of Leishmania major within macrophages.

Materials:

  • Macrophage cell line (e.g., THP-1 or bone marrow-derived macrophages)

  • RPMI-1640 medium (supplemented with 10% FBS, 1% penicillin-streptomycin)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • Leishmania major stationary phase promastigotes

  • This compound

  • Giemsa stain

  • Methanol

  • 24-well plates with sterile coverslips

  • Incubator (37°C, 5% CO2)

  • Light microscope

Procedure:

  • Macrophage Culture and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes onto 24-well plates containing sterile coverslips at a density of 2 x 10^5 cells/well.

    • Add PMA to a final concentration of 50 ng/mL to induce differentiation into adherent macrophages.

    • Incubate for 48-72 hours at 37°C with 5% CO2.

  • Parasite Infection:

    • Wash the differentiated macrophages with fresh RPMI-1640 medium.

    • Infect the macrophages with stationary phase Leishmania major promastigotes at a parasite-to-macrophage ratio of 10:1.

    • Incubate for 4 hours at 37°C with 5% CO2 to allow for phagocytosis.

    • Wash the cells three times with PBS to remove non-phagocytosed promastigotes.

  • Compound Treatment:

    • Add fresh medium containing serial dilutions of this compound to the infected macrophages. Include a no-drug control and a positive control (e.g., Amphotericin B).

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Microscopic Evaluation:

    • After incubation, remove the medium and wash the coverslips with PBS.

    • Fix the cells with methanol for 10 minutes.

    • Stain the coverslips with Giemsa stain for 20-30 minutes.

    • Wash the coverslips with distilled water and allow them to air dry.

    • Mount the coverslips on microscope slides.

  • Data Analysis:

    • Using a light microscope, determine the percentage of infected macrophages and the average number of amastigotes per macrophage for at least 100 macrophages per coverslip.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-drug control.

    • Determine the IC50 value.

A Differentiate macrophages in 24-well plate B Infect macrophages with L. major promastigotes A->B C Wash to remove extracellular parasites B->C D Add this compound serial dilutions C->D E Incubate at 37°C for 72 hours D->E F Fix and stain with Giemsa E->F G Microscopic analysis of infection rate F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro anti-amastigote activity assay.

Conclusion

This compound demonstrates promising in vitro activity against Leishmania major. Its known mechanism of action as a cathepsin L inhibitor provides a strong rationale for its anti-leishmanial effects, targeting essential parasite proteases. The protocols provided herein offer a framework for researchers to further investigate the efficacy and mechanism of action of this compound and similar compounds in Leishmania research models. Further studies are warranted to explore its activity against other Leishmania species, its in vivo efficacy, and its precise impact on parasite-host cell signaling interactions.

References

Application Notes and Protocols for SID 26681509: A Potent Cathepsin L Inhibitor for Disease Model Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SID 26681509 is a potent, reversible, and selective small-molecule inhibitor of human cathepsin L (CTSL), a lysosomal cysteine protease.[1][2][3] Overexpression and aberrant activity of cathepsin L have been implicated in a variety of pathological conditions, including cancer, parasitic infections, and inflammatory diseases.[1][4][5] this compound serves as a valuable research tool for investigating the role of cathepsin L in these disease models and for evaluating its potential as a therapeutic target. These application notes provide detailed protocols for utilizing this compound in various in vitro and in vivo experimental settings.

Physicochemical Properties and Storage

PropertyValueReference
Molecular Formula C₂₇H₃₃N₅O₅S[6]
Molecular Weight 539.65 g/mol [6]
CAS Number 958772-66-2[6]
Appearance White to off-white solid
Solubility Soluble in DMSO (up to 50 mM) and ethanol (up to 10 mM)[6]
Storage Store as a solid at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[2]

Quantitative Data: In Vitro Efficacy and Selectivity

This compound exhibits potent, time-dependent inhibition of human cathepsin L and selectivity over other related proteases.

Table 1: Inhibitory Activity of this compound against Human Cathepsin L

ParameterValueConditionsReference
IC₅₀ 56 nMNo pre-incubation[1][2][3]
IC₅₀ 7.5 nM1-hour pre-incubation with enzyme[1]
IC₅₀ 4.2 nM2-hour pre-incubation with enzyme[1]
IC₅₀ 1.0 nM4-hour pre-incubation with enzyme[1][2][3]
Kᵢ 0.89 nM[2][3]
kₒₙ 24,000 M⁻¹s⁻¹[2][3]
kₒff 2.2 x 10⁻⁵ s⁻¹[2][3]

Table 2: Selectivity Profile of this compound against a Panel of Proteases

ProteaseIC₅₀ (1-hour pre-incubation)Selectivity vs. Cathepsin L (fold)Reference
Cathepsin L 7.5 nM 1 [2][3]
Papain618 nM~82[2][3]
Cathepsin B> 10 µM> 1333[2][3]
Cathepsin K8.442 µM~1126[2][3]
Cathepsin S1.125 µM150[2][3]
Cathepsin V0.5 µM~67[2]
Cathepsin GNo inhibition-[2][3][6]

Table 3: Activity of this compound in Disease Models

Disease ModelAssayIC₅₀ / EffectReference
Malaria Plasmodium falciparum in vitro propagation15.4 µM[1][2][3]
Leishmaniasis Leishmania major promastigotes12.5 µM[1][2][3]
Cancer Reversal of doxorubicin resistance in human neuroblastoma and breast cancer cellsSynergistic effect with doxorubicin[7]
Toxicity Human Aortic Endothelial CellsNon-toxic up to 100 µM[1]
Toxicity Zebrafish live organism assayNo toxicity observed at 100 µM[1]

Signaling Pathways and Experimental Workflows

Cathepsin L in Cancer Drug Resistance

Cathepsin L contributes to chemotherapy resistance by degrading key nuclear and cytoplasmic drug targets, such as the DNA repair enzyme topoisomerase IIα (Topo-IIα).[6] Inhibition of cathepsin L with this compound can stabilize these targets, thereby sensitizing resistant cancer cells to chemotherapeutic agents like doxorubicin.[6]

a A Start: Prepare this compound Stock Solution B Enzymatic Assay: Determine IC50 against purified Cathepsin L A->B Step 1 C Cell Viability/Cytotoxicity Assay (e.g., MTT): Assess effect on cancer cell lines B->C Step 2 D Combination Treatment Assay: Evaluate synergy with a chemotherapeutic agent (e.g., Doxorubicin) C->D Step 3 E Mechanism of Action Studies: Western Blot for target protein levels (e.g., Topo-IIα) D->E Step 4 F Data Analysis and Conclusion E->F Step 5

References

Application Notes and Protocols for In Vivo Administration of SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the in vivo administration of SID 26681509 in murine models of sepsis and liver ischemia/reperfusion injury. The information is based on preclinical studies investigating the therapeutic potential of inhibiting Cathepsin L and V.

Core Concepts

This compound is a potent, reversible, and selective inhibitor of human Cathepsin L, with an IC50 of 56 nM.[1][2] It also exhibits inhibitory activity against other cathepsins, including Cathepsin V.[1][3] Cathepsins are lysosomal proteases that play crucial roles in various physiological and pathological processes, including inflammation. In the context of the studies cited here, this compound was utilized as a tool to investigate the role of Cathepsin V in High Mobility Group Box 1 (HMGB1)-driven inflammation.

Signaling Pathway of HMGB1-Mediated Inflammation

High Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule released during cellular stress or death. It can activate Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α. Evidence suggests that Cathepsin V is involved in the interaction between HMGB1, TLR4, and the adaptor protein MyD88. This compound, by inhibiting Cathepsin V, can disrupt this signaling pathway.

HMGB1_Signaling HMGB1 HMGB1 TLR4 TLR4 HMGB1->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits Inflammation Pro-inflammatory Cytokine Production (e.g., TNF-α) MyD88->Inflammation Activates Signaling Cascade CathepsinV Cathepsin V CathepsinV->TLR4 Interacts with CathepsinV->MyD88 Interacts with SID26681509 This compound SID26681509->CathepsinV Inhibits

Caption: Simplified signaling pathway of HMGB1-mediated inflammation and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of this compound. Please note that specific in vivo efficacy data (e.g., percentage reduction in inflammatory markers) for this compound from the cited animal studies is not detailed in the primary reference. The studies used this compound as a comparative compound, with the main focus on another drug.

Table 1: In Vitro Inhibitory Activity of this compound
TargetIC50NotesReference
Human Cathepsin L56 nMPotent and reversible inhibitor.[1][2]
Human Cathepsin L1.0 nMAfter 4-hour preincubation.[1]
Plasmodium falciparum15.4 µMInhibits in vitro propagation.[1]
Leishmania major12.5 µMToxic to promastigotes.[1]
Cathepsin V0.5 µM[1][3]
Papain, Cathepsins B, K, S618 nM - 8.442 µMAfter one hour of incubation.[1]
Cathepsin GNo inhibitory activity[1][2]

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in murine models of sepsis and liver ischemia/reperfusion injury.

Murine Model of Sepsis (Cecal Ligation and Puncture - CLP)

This model is a widely used and clinically relevant model of polymicrobial sepsis.

Experimental Workflow:

CLP_Workflow A Acclimatize Male BALB/c mice (8-12 weeks old) B Anesthetize mice A->B C Perform midline laparotomy B->C D Ligate cecum below ileocecal valve C->D E Puncture cecum with a 22-gauge needle D->E F Return cecum to peritoneal cavity and close incision E->F G Administer this compound (or vehicle) intraperitoneally F->G H Monitor survival and collect samples G->H

Caption: Experimental workflow for the cecal ligation and puncture (CLP) sepsis model.

Protocol Details:

  • Animal Model: Male BALB/c mice, 8-12 weeks old.

  • Anesthesia: Appropriate anesthesia as per institutional guidelines.

  • Surgical Procedure (CLP):

    • Perform a midline laparotomy to expose the cecum.

    • Ligate the cecum just below the ileocecal valve to prevent intestinal obstruction.

    • Puncture the cecum once or twice with a 22-gauge needle.

    • Gently squeeze the cecum to extrude a small amount of fecal material.

    • Return the cecum to the peritoneal cavity and close the abdominal incision in layers.

  • Drug Administration:

    • Compound: this compound.

    • Dosage: The specific dosage used in the comparative study is not detailed in the primary reference. A typical starting point for in vivo studies with novel inhibitors would be in the range of 1-10 mg/kg, but dose-response studies are recommended.

    • Vehicle: The primary study does not specify the vehicle for this compound. A common vehicle for in vivo administration of similar compounds is 10% DMSO in saline or a solution containing PEG300 and Tween-80.

    • Route of Administration: Intraperitoneal (i.p.).

    • Timing: Administer at the time of CLP surgery.

  • Post-Operative Care and Monitoring:

    • Provide fluid resuscitation (e.g., 1 ml of sterile saline subcutaneously).

    • Monitor animal survival at regular intervals for up to 7 days.

    • Collect blood and tissue samples at specified time points for analysis of inflammatory markers (e.g., TNF-α, IL-6) and organ damage.

Murine Model of Liver Ischemia/Reperfusion (I/R) Injury

This model simulates the liver damage that can occur during transplantation and major hepatic surgery.

Experimental Workflow:

Liver_IR_Workflow A Acclimatize Male C57BL/6 mice (8-12 weeks old) B Anesthetize mice A->B C Perform midline laparotomy B->C D Induce partial warm ischemia by clamping the hepatic artery and portal vein to the left and median lobes C->D E Ischemia Phase (e.g., 90 minutes) D->E F Remove clamp to initiate reperfusion E->F H Reperfusion Phase (e.g., 6 hours) F->H G Administer this compound (or vehicle) intravenously G->H I Collect blood and liver tissue for analysis H->I

Caption: Experimental workflow for the liver ischemia/reperfusion (I/R) injury model.

Protocol Details:

  • Animal Model: Male C57BL/6 mice, 8-12 weeks old.

  • Anesthesia: Appropriate anesthesia as per institutional guidelines.

  • Surgical Procedure (I/R):

    • Perform a midline laparotomy.

    • Induce partial warm ischemia by clamping the hepatic artery and portal vein that supply the left and median lobes of the liver (approximately 70% of the liver).

    • Maintain ischemia for a defined period (e.g., 90 minutes).

    • Remove the clamp to initiate reperfusion.

    • Close the abdominal incision.

  • Drug Administration:

    • Compound: this compound.

    • Dosage: The specific dosage used in the comparative study is not detailed. Dose-ranging studies are recommended.

    • Vehicle: As with the sepsis model, a suitable vehicle such as 10% DMSO in saline is appropriate.

    • Route of Administration: Intravenous (i.v.), typically via the tail vein.

    • Timing: Administer at the onset of reperfusion.

  • Post-Operative Care and Monitoring:

    • Maintain body temperature during and after surgery.

    • At the end of the reperfusion period (e.g., 6 hours), euthanize the animals.

    • Collect blood samples for measurement of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as markers of liver injury.

    • Harvest liver tissue for histological analysis (e.g., H&E staining to assess necrosis) and measurement of inflammatory markers.

Safety and Toxicology

In preliminary studies, this compound was found to be non-toxic to human aortic endothelial cells at 100 µM and demonstrated a lack of toxicity in a zebrafish live organism assay at the same concentration. However, comprehensive in vivo toxicology studies in mammalian models have not been reported in the searched literature. It is essential to conduct appropriate safety and toxicology assessments before extensive in vivo use.

Disclaimer: These protocols are intended for research purposes only and should be adapted and approved by the user's institutional animal care and use committee (IACUC). The provided information is based on publicly available research and does not constitute a validation of the compound for any therapeutic use.

References

Troubleshooting & Optimization

Technical Support Center: SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with SID 26681509, specifically addressing challenges with its dissolution in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: this compound is readily soluble in DMSO.[1] Different suppliers report slightly varying maximum solubilities, but it is generally agreed to be highly soluble. For practical purposes, preparing stock solutions in the range of 10 mM to 50 mM in pure, anhydrous DMSO should be achievable.[1][2]

Q2: My this compound is not fully dissolving in DMSO, even at concentrations where it is reported to be soluble. What are the common causes?

A2: Several factors can contribute to dissolution issues:

  • Water Contamination in DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. Even small amounts of water in the DMSO can significantly decrease the solubility of hydrophobic compounds like this compound.[3]

  • Compound Purity and Formulation: The presence of insoluble impurities or a different salt form of the compound can affect its solubility.

  • Temperature: Dissolution can be slower at lower temperatures.

  • Insufficient Mechanical Agitation: The compound may require more energy to dissolve completely.

Q3: Are there any recommended procedures to improve the dissolution of this compound in DMSO?

A3: Yes, the following methods are recommended to aid dissolution:

  • Sonication: Using an ultrasonic bath can provide the necessary energy to break up compound aggregates and facilitate dissolution.[3][4][5]

  • Gentle Warming: Warming the solution to 37°C for a short period (e.g., 10 minutes) can increase the solubility.[2] Avoid excessive heat, which could degrade the compound.

  • Vortexing: Vigorous mixing can also help to dissolve the compound.

Q4: I observe a precipitate after diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue when diluting a DMSO stock of a hydrophobic compound into an aqueous solution. The compound is likely "crashing out" of solution due to the lower solubility in the aqueous environment. To mitigate this, try the following:

  • Increase the final DMSO concentration in your assay: While high concentrations of DMSO can be toxic to cells, many cell lines can tolerate up to 0.5% DMSO. A higher final DMSO concentration will help keep the compound in solution.

  • Modify the dilution method: Instead of adding the aqueous solution to the DMSO stock, add the small volume of DMSO stock to the larger volume of aqueous solution while vortexing or stirring vigorously. This can help to disperse the compound more effectively.

  • Use a co-solvent: For in vivo or other specialized applications, co-solvents can be used to maintain solubility in aqueous formulations.[3][5]

Q5: Are there alternative solvents to DMSO for this compound?

A5: Yes, this compound is also reported to be soluble in ethanol, though to a lesser extent than in DMSO (up to 10 mM).[1][2] For specific applications requiring aqueous solutions, formulations with co-solvents such as PEG300, Tween-80, or SBE-β-CD have been described.[3][5]

Troubleshooting Guide

This guide provides a systematic approach to resolving issues with the dissolution of this compound in DMSO.

Problem: this compound powder is not dissolving in DMSO.
Potential Cause Troubleshooting Step Expected Outcome
Water in DMSO Use a fresh, unopened bottle of anhydrous/molecular biology grade DMSO.The compound dissolves as expected.
Low Temperature Gently warm the vial to 37°C for 10-15 minutes.Increased temperature enhances solubility.
Insufficient Agitation Place the vial in an ultrasonic bath for 5-10 minutes or vortex vigorously.The compound is fully dissolved.
Insoluble Impurities If a small amount of particulate matter remains after the above steps, it may be an insoluble impurity. Centrifuge the stock solution and carefully transfer the supernatant to a new tube.A clear stock solution is obtained. Note: This assumes the impurity is not the active compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 539.65 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM solution:

    • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 539.65 g/mol = 0.0053965 g = 5.4 mg

  • Weigh out 5.4 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.

  • If necessary, gently warm the tube to 37°C for 10 minutes and vortex again.

  • Once fully dissolved, store the stock solution at -20°C or -80°C for long-term storage.[4]

Data Presentation

Solubility of this compound in Different Solvents
Solvent Reported Solubility Reference
DMSO >10 mM to 101.92 mM (55 mg/ml)[1][2][3][4][5]
Ethanol up to 10 mM[1][2]
Co-Solvent Formulations for Aqueous Solutions
Protocol Composition Achievable Concentration Reference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.32 mM)[3][5]
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.32 mM)[3][5]
310% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.32 mM)[3][5]

Visualizations

Troubleshooting Workflow for this compound Dissolution

G start Start: this compound Fails to Dissolve in DMSO check_dmso Is the DMSO anhydrous and from a fresh bottle? start->check_dmso use_new_dmso Use fresh, anhydrous DMSO check_dmso->use_new_dmso No apply_heat_sonication Apply gentle heat (37°C) and/or sonication check_dmso->apply_heat_sonication Yes use_new_dmso->apply_heat_sonication check_dissolution Does the compound dissolve? apply_heat_sonication->check_dissolution success Success: Compound Dissolved check_dissolution->success Yes check_impurities Are there insoluble particulates remaining? check_dissolution->check_impurities No centrifuge Centrifuge to pellet impurities. Use the supernatant. check_impurities->centrifuge Yes consider_alternative Consider alternative solvents (e.g., Ethanol) or co-solvent formulations check_impurities->consider_alternative No centrifuge->success

Caption: A flowchart for troubleshooting the dissolution of this compound in DMSO.

Signaling Pathway of this compound as a Cathepsin L Inhibitor

This compound is a potent and reversible inhibitor of human cathepsin L.[1][2][6][7] Cathepsin L is a lysosomal cysteine protease involved in various physiological and pathological processes, including protein degradation and antigen presentation.

SID_26681509 This compound CathepsinL Cathepsin L SID_26681509->CathepsinL Inhibits Degradation Protein Degradation CathepsinL->Degradation Promotes Substrate Protein Substrates Substrate->CathepsinL

Caption: The inhibitory action of this compound on the enzymatic activity of Cathepsin L.

References

Technical Support Center: Troubleshooting SID 26681509 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SID 26681509 in high-throughput screening (HTS) assays. The information is tailored for scientists and drug development professionals to help navigate common challenges and ensure robust and reliable experimental outcomes.

Quick Facts: this compound

PropertyValueReference
Target Human Cathepsin L[1][2]
Mechanism of Action Reversible, Competitive, Slow-Binding Inhibitor[1]
IC50 (no preincubation) 56 nM[1]
IC50 (4-hour preincubation) 1.0 nM[1]
Kinetic Constants kon = 24,000 M-1s-1, koff = 2.2 x 10-5 s-1[1]

Troubleshooting Guide

This section addresses specific issues that may arise during HTS campaigns with this compound in a question-and-answer format.

Q1: My IC50 values for this compound are inconsistent and higher than the reported literature values. What could be the cause?

A1: This is a common issue when working with slow-binding inhibitors like this compound. The apparent potency is highly dependent on the pre-incubation time of the enzyme and inhibitor before initiating the reaction.

  • Insufficient Pre-incubation: Without adequate pre-incubation, the enzyme-inhibitor complex does not reach equilibrium, leading to an underestimation of the inhibitor's potency (higher IC50). For this compound, a 4-hour pre-incubation can increase its apparent potency by over 50-fold.

  • Recommendation: We recommend a pre-incubation time of at least 4 hours to achieve maximal and consistent inhibition. It is also advisable to perform a time-course experiment to determine the optimal pre-incubation time for your specific assay conditions.

Q2: I am observing a high degree of variability and "noisy" data in my screening plates. How can I improve my assay's robustness?

A2: High variability in HTS can stem from several factors, particularly when screening for cysteine protease inhibitors.

  • Compound Aggregation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes, leading to false positives and high variability.

  • Redox Cycling: Cysteine proteases like Cathepsin L are susceptible to oxidation of their active site cysteine residue. Some compounds can undergo redox cycling in the presence of reducing agents (like DTT, commonly used in cysteine protease assays), generating reactive oxygen species that inactivate the enzyme.

  • Assay Buffer Components: Ensure all buffer components are of high quality and that the pH is stable throughout the experiment.

  • Recommendations:

    • Include a non-ionic detergent, such as Triton X-100 (at a final concentration of 0.01%), in your assay buffer to prevent compound aggregation.

    • To identify redox-cycling compounds, you can perform a counter-screen in the absence of the enzyme or with a known redox-sensitive reporter.

    • Always use freshly prepared buffers and ensure thorough mixing of all assay components.

Q3: I have identified several "hits" in my primary screen, but they are not confirming in my secondary assays. How can I reduce the number of false positives?

A3: False positives are a common challenge in HTS. For this compound and other Cathepsin L inhibitors, several strategies can be employed to eliminate them.

  • Orthogonal Assays: Use a secondary assay with a different detection method to confirm hits. For example, if your primary screen uses a fluorescence intensity-based readout, a secondary screen using fluorescence polarization or a label-free method like mass spectrometry can help eliminate compounds that interfere with the primary assay's detection system.

  • Detergent Sensitivity: True inhibitors should maintain their activity in the presence of a non-ionic detergent, while aggregation-based inhibitors will show a significant drop in potency.

  • Enzyme Concentration Dependence: The IC50 of a true inhibitor should be independent of the enzyme concentration, whereas the potency of non-specific inhibitors often changes with varying enzyme concentrations.

  • Recommendation: Implement a multi-step hit validation workflow that includes an orthogonal assay, a detergent sensitivity test, and an assessment of enzyme concentration dependence to triage false positives effectively.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of action of this compound?

A: this compound is a potent, reversible, and competitive inhibitor of human Cathepsin L. It exhibits slow-binding kinetics, meaning it binds to the enzyme in a time-dependent manner, forming a stable enzyme-inhibitor complex.[1]

Q: What is the selectivity profile of this compound?

A: this compound is highly selective for Cathepsin L. It shows significantly lower activity against other cathepsins such as B, K, S, and V, and no activity against the serine protease Cathepsin G.[1] The table below summarizes its selectivity.

EnzymeIC50 (1-hour preincubation)
Cathepsin L56 nM
Papain618 nM
Cathepsin B> 8 µM
Cathepsin K> 8 µM
Cathepsin S> 8 µM
Cathepsin V0.5 µM
Cathepsin GNo inhibition

Q: How should I prepare a stock solution of this compound?

A: this compound is soluble in DMSO. A common method for preparing a working solution is to first dissolve the compound in DMSO to make a high-concentration stock (e.g., 10-50 mg/mL). For aqueous assay buffers, a serial dilution from the DMSO stock is recommended. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent effects on enzyme activity.

Q: Are there any known liabilities for this compound?

A: this compound has been shown to be non-toxic to human aortic endothelial cells and in a zebrafish live organism assay at concentrations up to 100 µM. It is important to assess its cytotoxicity in your specific cell model if you plan to use it in cell-based assays.

Experimental Protocols

Detailed Methodology for a Fluorescence Polarization (FP)-Based HTS Assay for Cathepsin L Inhibition

This protocol is adapted from a validated HTS assay for Cathepsin L inhibitors and is suitable for screening large compound libraries.[3][4]

Materials:

  • Recombinant human Cathepsin L

  • FP substrate: FITC-labeled peptide with a biotin tag (e.g., FITC-SIIAYTMSLGAE-Biotin)

  • Avidin

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, 0.01% Triton X-100, pH 5.5

  • This compound (or other test compounds) dissolved in DMSO

  • 384-well, low-volume, black, round-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Assay Procedure:

  • Compound Plating: Dispense 100 nL of test compounds (or DMSO for controls) into the wells of a 384-well plate using an acoustic liquid handler.

  • Enzyme Preparation: Prepare a solution of Cathepsin L in assay buffer at a 2X final concentration.

  • Inhibitor Pre-incubation: Add 5 µL of the 2X Cathepsin L solution to each well containing the compounds. Mix gently and incubate for 4 hours at room temperature, protected from light.

  • Substrate-Avidin Mix Preparation: Prepare a 2X solution of the FP substrate and Avidin in assay buffer. The optimal concentrations of substrate and Avidin should be determined empirically to achieve a stable and robust FP signal.

  • Reaction Initiation: Add 5 µL of the 2X substrate-avidin mix to each well to start the enzymatic reaction. The final reaction volume will be 10 µL.

  • Reaction Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

  • Data Acquisition: Measure the fluorescence polarization on a compatible plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_min) / (mP_max - mP_min)) where mP_sample is the millipolarization value of the test compound well, mP_min is the average mP of the positive control (no enzyme), and mP_max is the average mP of the negative control (DMSO).

  • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway of Cathepsin L Inhibition

CathepsinL_Pathway cluster_upstream Upstream Activation cluster_inhibition Inhibition cluster_downstream Downstream Effects Pro-Cathepsin L Pro-Cathepsin L Autocatalytic Cleavage (Low pH) Autocatalytic Cleavage (Low pH) Pro-Cathepsin L->Autocatalytic Cleavage (Low pH) Active Cathepsin L Active Cathepsin L Autocatalytic Cleavage (Low pH)->Active Cathepsin L Enzyme-Inhibitor Complex Enzyme-Inhibitor Complex Active Cathepsin L->Enzyme-Inhibitor Complex Slow Binding This compound This compound This compound->Enzyme-Inhibitor Complex Inhibition of Proteolysis Inhibition of Proteolysis Enzyme-Inhibitor Complex->Inhibition of Proteolysis Reduced ECM Degradation Reduced ECM Degradation Inhibition of Proteolysis->Reduced ECM Degradation Altered Antigen Presentation Altered Antigen Presentation Inhibition of Proteolysis->Altered Antigen Presentation

Caption: Cathepsin L is activated from its pro-form by autocatalytic cleavage at low pH. The active enzyme is competitively and reversibly inhibited by this compound through a slow-binding mechanism, leading to the inhibition of downstream proteolytic events.

High-Throughput Screening Workflow for this compound

HTS_Workflow Start Start Compound Library Plating Compound Library Plating Start->Compound Library Plating Enzyme Addition Enzyme Addition Compound Library Plating->Enzyme Addition Pre-incubation (Slow-Binding) Pre-incubation (Slow-Binding) Enzyme Addition->Pre-incubation (Slow-Binding) Substrate Addition Substrate Addition Pre-incubation (Slow-Binding)->Substrate Addition Reaction Incubation Reaction Incubation Substrate Addition->Reaction Incubation Data Acquisition Data Acquisition Reaction Incubation->Data Acquisition Primary Hit Identification Primary Hit Identification Data Acquisition->Primary Hit Identification Primary Hit Identification->Data Acquisition False Positives (Re-screen/Discard) Hit Confirmation (Orthogonal Assay) Hit Confirmation (Orthogonal Assay) Primary Hit Identification->Hit Confirmation (Orthogonal Assay) Confirmed Hits Dose-Response & IC50 Determination Dose-Response & IC50 Determination Hit Confirmation (Orthogonal Assay)->Dose-Response & IC50 Determination Lead Compounds Lead Compounds Dose-Response & IC50 Determination->Lead Compounds

Caption: A typical HTS workflow for a slow-binding inhibitor like this compound, emphasizing the crucial pre-incubation step and subsequent hit validation.

References

SID 26681509 cytotoxicity assessment in cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the cytotoxicity assessment of SID 26681509 in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2] Its inhibitory activity against cathepsin L is time-dependent, with potency increasing significantly after pre-incubation with the enzyme.[1]

Q2: Is this compound expected to be cytotoxic to human cell lines?

A2: Based on available data, this compound has been shown to be non-toxic to human aortic endothelial cells at concentrations up to 100 μM.[1][3] It also demonstrated a lack of toxicity in a zebrafish live organism assay at the same concentration.[1][3] However, it does exhibit selective toxicity against the malaria parasite Plasmodium falciparum and Leishmania major promastigotes.[1][2]

Q3: I am not observing any cytotoxicity with this compound in my cancer cell line. Is this expected?

A3: It is possible that you may not observe direct cytotoxicity with this compound alone. While cathepsin L is upregulated in many cancers and plays a role in tumor progression and metastasis, its inhibition may not directly trigger cell death in all cancer cell types.[2][4] The effect of cathepsin L inhibition can be cytostatic (inhibiting proliferation) rather than cytotoxic. Furthermore, some studies suggest that the primary role of cathepsin L inhibitors in cancer therapy may be in sensitizing cancer cells to other chemotherapeutic agents and overcoming drug resistance.[1][2]

Q4: Can this compound be used in combination with other anti-cancer drugs?

A4: While specific studies on this compound in combination with other drugs are limited in the provided search results, the inhibition of cathepsin L, in general, has been shown to prevent the development of drug resistance and even reverse it for agents like doxorubicin.[1][2] Therefore, it is a rational approach to investigate the synergistic effects of this compound with other cytotoxic or targeted anti-cancer agents.

Q5: What are the recommended solvent and storage conditions for this compound?

A5: For in vitro experiments, this compound can be dissolved in DMSO.[5][6] Stock solutions should be stored at -20°C or -80°C for long-term stability.[5][7] Please refer to the manufacturer's product data sheet for specific solubility and storage recommendations.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observed cytotoxicity in a cancer cell line The cell line may be insensitive to cathepsin L inhibition alone. The compound may have cytostatic rather than cytotoxic effects. Insufficient incubation time.1. Perform a cell proliferation assay (e.g., BrdU incorporation) to assess cytostatic effects. 2. Extend the incubation time (e.g., up to 72 hours). 3. Test this compound in combination with a known cytotoxic agent to look for synergistic effects. 4. Confirm cathepsin L expression and activity in your cell line of interest.
Precipitation of the compound in culture medium The final concentration of the compound exceeds its solubility in the medium. The concentration of the solvent (e.g., DMSO) is too high and is toxic to the cells.1. Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic (typically ≤ 0.5%). 2. Prepare intermediate dilutions of the stock solution in culture medium before adding to the cells. 3. Visually inspect the culture medium for any signs of precipitation after adding the compound.
Inconsistent results between experiments Variability in cell seeding density. Inconsistent compound dilution and addition. Passage number of the cell line affecting its sensitivity.1. Maintain a consistent cell seeding protocol. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Use cells within a defined passage number range for all experiments.

Quantitative Data Summary

Table 1: IC50 Values of this compound

Target/OrganismCell Line/Assay ConditionIC50 ValueReference
Human Cathepsin L Enzymatic Assay (no pre-incubation)56 nM[1][2]
Enzymatic Assay (4-hour pre-incubation)1.0 nM[1][2]
Plasmodium falciparum in vitro propagation assay15.4 µM[1][2]
Leishmania major Promastigote toxicity assay12.5 µM[1][2]
Human Aortic Endothelial Cells Cytotoxicity Assay> 100 µM (non-toxic)[1][3]

Experimental Protocols

General Protocol for Assessing Cytotoxicity using a Tetrazolium-based Assay (e.g., MTT)

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add the MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) from the curve.

Visualizations

SID_26681509_Mechanism_of_Action cluster_cell Cancer Cell SID_26681509 This compound Cathepsin_L Cathepsin L SID_26681509->Cathepsin_L Inhibition Pro-enzymes Pro-enzymes Cathepsin_L->Pro-enzymes Activation ECM_Degradation ECM Degradation Cathepsin_L->ECM_Degradation Promotes Drug_Resistance Drug Resistance Cathepsin_L->Drug_Resistance Contributes to Active_Enzymes Active Enzymes Invasion_Metastasis Invasion & Metastasis ECM_Degradation->Invasion_Metastasis

Caption: Mechanism of this compound as a Cathepsin L inhibitor.

Cytotoxicity_Assessment_Workflow Start Start: Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Add this compound (Varying Concentrations) Seed_Cells->Compound_Treatment Incubation Incubate (e.g., 24, 48, 72h) Compound_Treatment->Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Acquisition Measure Signal (Absorbance/Luminescence) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis: - % Viability - Dose-Response Curve - IC50 Calculation Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: General workflow for cytotoxicity assessment.

References

How to prevent degradation of SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of SID 26681509, a potent and reversible inhibitor of human cathepsin L. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for long-term storage of this compound?

A1: For long-term storage, this compound should be stored as a powder at -20°C, where it can be stable for up to three years.

Q2: How should I prepare and store stock solutions of this compound?

A2: Stock solutions should be prepared using anhydrous DMSO or ethanol. For short-term storage, solutions can be kept at -20°C for up to one month. For longer-term storage of solutions, it is highly recommended to store them at -80°C, which extends the stability to six months.[1][2] Avoid repeated freeze-thaw cycles.

Q3: My this compound is not dissolving well. What should I do?

A3: If you encounter solubility issues, you can warm the tube to 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[3] Ensure you are using a recommended solvent such as DMSO or ethanol.[4]

Q4: Can I use aqueous buffers to prepare my working solutions?

A4: While working solutions will be used in aqueous buffers for most biological assays, it is not recommended to store this compound in aqueous solutions for extended periods. The thiocarbazate and ester-like moieties in the molecule may be susceptible to hydrolysis. Prepare fresh working dilutions from your stock solution for each experiment.

Q5: How does pre-incubation of this compound with cathepsin L affect its potency?

A5: this compound is a slow-binding inhibitor. Pre-incubating the inhibitor with the enzyme before adding the substrate will result in a significant increase in its apparent potency. For instance, a 4-hour pre-incubation with cathepsin L can increase its potency from an IC50 of 56 nM to 1.0 nM.[1][3][5]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Loss of Inhibitory Activity Degradation of the compound due to improper storage.Always store the powder at -20°C and stock solutions at -80°C for long-term use.[1][2][6] For solutions, use within one month if stored at -20°C.[1][2]
Prepare fresh working solutions for each experiment from a frozen stock.
Inconsistent IC50 Values Inconsistent pre-incubation times.Standardize the pre-incubation time of this compound with the enzyme across all experiments to ensure consistent results.[3][5]
Use of old or improperly stored stock solutions.Prepare fresh stock solutions if degradation is suspected.
Precipitation in Assay Poor solubility in the final assay buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with your assay system and does not cause precipitation. If necessary, optimize the solvent concentration.
The compound's solubility limit has been exceeded.Check the solubility data and ensure you are not exceeding the maximum soluble concentration in your final assay volume.

Quantitative Data Summary

Storage Stability
FormStorage TemperatureDuration
Powder-20°CUp to 3 years[2][6]
In Solvent-80°CUp to 6 months[1][2]
In Solvent-20°CUp to 1 month[1][2]
Solubility
SolventMaximum Concentration
DMSO50 mM[4]
Ethanol10 mM[4]
Inhibitory Potency (IC50) against Cathepsin L
Pre-incubation TimeIC50 Value
0 hours56 nM[1][3]
1 hour7.5 nM[3]
2 hours4.2 nM[3]
4 hours1.0 nM[1][3][5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Equilibrate the vial of this compound powder to room temperature before opening.

  • Based on the molecular weight of 539.65 g/mol , calculate the required volume of DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound, add 185.3 µL of anhydrous DMSO.

  • Vortex the solution to mix. If necessary, use sonication or warm the solution to 37°C to ensure complete dissolution.[3]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: General Cathepsin L Inhibition Assay
  • Prepare serial dilutions of this compound in the assay buffer from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • In a microplate, add the desired concentration of this compound to the wells containing purified human cathepsin L.

  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 1 hour) at the optimal temperature for the enzyme.

  • Initiate the enzymatic reaction by adding a fluorogenic cathepsin L substrate (e.g., Z-FR-AMC).

  • Monitor the fluorescence signal over time using a plate reader.

  • Calculate the rate of reaction and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay storage This compound Powder (Store at -20°C) dissolve Dissolve in Anhydrous DMSO storage->dissolve stock 10 mM Stock Solution (Store at -80°C) dissolve->stock dilute Prepare Serial Dilutions stock->dilute preincubate Pre-incubate with Cathepsin L dilute->preincubate add_substrate Add Fluorogenic Substrate preincubate->add_substrate measure Measure Fluorescence add_substrate->measure analyze Calculate IC50 measure->analyze

Caption: Experimental workflow for this compound preparation and use in a cathepsin L inhibition assay.

degradation_prevention cluster_storage Storage cluster_handling Handling cluster_result powder Powder at -20°C stable_compound Stable Compound & Reproducible Results powder->stable_compound solution Solution at -80°C solution->stable_compound aliquot Aliquot to prevent freeze-thaw cycles aliquot->stable_compound anhydrous Use Anhydrous Solvents anhydrous->stable_compound fresh Prepare Fresh Working Solutions fresh->stable_compound light Protect from Light (General Precaution) light->stable_compound

Caption: Key considerations for preventing the degradation of this compound.

References

SID 26681509 inconsistent results in enzymatic assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SID 26681509 in enzymatic assays. The information is tailored to address potential inconsistencies and challenges that may arise during experimentation.

Troubleshooting Guide

Inconsistent results in enzymatic assays with this compound can often be attributed to its specific mechanism of action and general assay variability. This guide provides a structured approach to identifying and resolving common issues.

Question: Why are my IC50 values for this compound inconsistent across experiments?

Answer:

Inconsistent IC50 values for this compound are frequently linked to its characteristics as a slow-binding inhibitor of human cathepsin L. The potency of this inhibitor is highly dependent on the preincubation time with the enzyme before the addition of the substrate.

Key Troubleshooting Steps:

  • Preincubation Time: Ensure a consistent and adequate preincubation period of the enzyme (human cathepsin L) with this compound before initiating the reaction by adding the substrate. The IC50 of this compound dramatically decreases with longer preincubation times. For example, with no preincubation, the IC50 is approximately 56 nM, but it can decrease to 1.0 nM after a 4-hour preincubation.[1]

  • Temperature Control: Enzymes are sensitive to temperature fluctuations.[2] Maintain a constant and optimal temperature throughout the assay, including the preincubation and reaction steps.

  • Reagent Preparation:

    • Ensure all reagents, including the buffer, enzyme, substrate, and inhibitor, are properly thawed, mixed, and at the correct pH.[3]

    • Prepare fresh solutions of this compound, as repeated freeze-thaw cycles can degrade the compound.[2] The compound is soluble in DMSO.[4]

  • Assay Component Concentration:

    • Use a substrate concentration at or below the Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors like this compound.[5] For the human cathepsin L cleavage of Z-Phe-Arg-AMC, the Km has been determined to be 0.77 μM.[1]

    • Verify the concentration and activity of your enzyme stock.

Question: My enzymatic assay shows low or no inhibition with this compound.

Answer:

This issue can stem from several factors, ranging from the inhibitor's properties to the overall assay setup.

Key Troubleshooting Steps:

  • Inadequate Preincubation: As a slow-binding inhibitor, this compound requires time to bind to the enzyme for maximal effect. A short or non-existent preincubation period will result in significantly lower observed inhibition.[1]

  • Incorrect Reagent Storage and Handling:

    • This compound stock solutions should be stored at -20°C or -80°C to maintain stability.[6][7]

    • Avoid repeated freeze-thaw cycles of the enzyme, which can lead to a loss of activity.[2]

  • Substrate Competition: If the substrate concentration is too high, it can outcompete the inhibitor for binding to the enzyme's active site, especially for a competitive inhibitor like this compound.[8]

  • Enzyme Activity: Confirm the activity of your cathepsin L enzyme using a known control inhibitor or by running a reaction without any inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, selective, and reversible slow-binding competitive inhibitor of human cathepsin L.[1][6][9] Its slow-binding nature means that the inhibitory effect increases over time as the inhibitor and enzyme form a complex. It is also slowly reversible, meaning the enzyme activity can be restored after the inhibitor dissociates.[1]

Q2: How does preincubation time affect the IC50 of this compound?

A2: The IC50 of this compound against human cathepsin L decreases significantly with longer preincubation times. This is a key characteristic of its slow-binding inhibition.[1]

Q3: What is the selectivity profile of this compound?

A3: this compound is selective for cathepsin L. It shows 7- to 151-fold greater selectivity for cathepsin L compared to papain and cathepsins B, K, V, and S. It has no inhibitory activity against the serine protease cathepsin G.[1][6][7]

Q4: How should I prepare and store this compound?

A4: this compound is typically dissolved in DMSO to create a stock solution.[4] For long-term storage, the powder form should be kept at -20°C for up to 3 years. In solvent, it should be stored at -80°C for 6 months or -20°C for 1 month.[7]

Q5: What are some general best practices for enzymatic assays to ensure consistent results?

A5:

  • Consistent Pipetting: Use calibrated pipettes and consistent technique to minimize volume errors.[3]

  • Appropriate Plate Type: Use plates suitable for your detection method (e.g., black plates for fluorescence).[3]

  • Run Controls: Always include positive (no inhibitor) and negative (no enzyme) controls in your assay plate.

  • Avoid Contamination: Ensure all reagents and labware are clean to prevent contamination that could inhibit or alter enzyme activity.[2]

Data Presentation

Table 1: Effect of Preincubation Time on IC50 of this compound against Human Cathepsin L

Preincubation Time (hours)IC50 (nM)
056 ± 4
17.5 ± 1.0
24.2 ± 0.6
41.0 ± 0.5

Data extracted from Shah et al., 2008.[1]

Table 2: Kinetic Rate Constants for this compound Inhibition of Human Cathepsin L

ParameterValue
k_on (M⁻¹s⁻¹)24,000
k_off (s⁻¹)2.2 x 10⁻⁵
K_i (nM)0.89

Data extracted from Shah et al., 2008.[1]

Table 3: Selectivity of this compound against Various Cysteine Proteases

ProteaseIC50 (nM) after 1 hourSelectivity Index (IC50 Protease / IC50 Cathepsin L)
Papain618~11
Cathepsin B>8,442>151
Cathepsin K8,442~151
Cathepsin S393~7
Cathepsin V500~9
Cathepsin GNo inhibition-

IC50 values for cathepsin L after 1 hour is approximately 7.5 nM. Data extracted from Shah et al., 2008 and other sources.[1][6][7]

Experimental Protocols

Key Experiment: Determination of IC50 for this compound against Human Cathepsin L

This protocol is based on the methodology described by Shah et al., 2008.[1]

Materials:

  • Human Cathepsin L

  • This compound

  • Z-Phe-Arg-AMC (substrate)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • DMSO

  • 96-well black assay plates

  • Plate reader capable of fluorescence detection (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a serial dilution of the this compound stock solution to create a range of concentrations for the dose-response curve. A 16-point two-fold serial dilution is recommended.[1]

    • Prepare working solutions of human cathepsin L and Z-Phe-Arg-AMC in assay buffer.

  • Assay Protocol (with Preincubation):

    • In a 96-well plate, add 2 µL of the diluted this compound or DMSO (for control wells) to each well.

    • Add the appropriate volume of assay buffer.

    • Add the human cathepsin L solution to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a defined preincubation period (e.g., 0, 1, 2, or 4 hours).

    • Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate solution to all wells.

    • Immediately begin monitoring the fluorescence signal at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare this compound Serial Dilutions add_inhibitor Add Inhibitor/DMSO to 96-well Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Cathepsin L Working Solution add_enzyme Add Cathepsin L prep_enzyme->add_enzyme prep_substrate Prepare Substrate (Z-Phe-Arg-AMC) add_substrate Add Substrate to Initiate Reaction prep_substrate->add_substrate add_inhibitor->add_enzyme preincubation Pre-incubate for Defined Time (0-4h) add_enzyme->preincubation preincubation->add_substrate read_plate Measure Fluorescence Over Time add_substrate->read_plate calc_velocity Calculate Initial Reaction Velocities read_plate->calc_velocity plot_data Plot % Inhibition vs. [Inhibitor] calc_velocity->plot_data fit_curve Fit Dose-Response Curve plot_data->fit_curve determine_ic50 Determine IC50 fit_curve->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

References

Adjusting pre-incubation time for SID 26681509 assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing SID 26681509, a potent, reversible, and slow-binding inhibitor of human cathepsin L.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of human cathepsin L.[1][2][3] It functions as a reversible, competitive, and slow-binding inhibitor.[1][4] This "slow-binding" characteristic means that the inhibitor reaches its maximum potency after a pre-incubation period with the enzyme before the addition of the substrate.[5]

Q2: Why is pre-incubation necessary for this compound assays?

Pre-incubation of this compound with cathepsin L allows the inhibitor to form a stable enzyme-inhibitor complex, leading to a significant increase in its inhibitory potency.[5] The IC50 value of this compound decreases as the pre-incubation time increases. For instance, with no pre-incubation, the IC50 is approximately 56 nM. This can decrease to as low as 1.0 nM after a 4-hour pre-incubation.[1][5][6]

Q3: What is the recommended pre-incubation time for this compound?

Pre-incubation times of up to 4 hours have been shown to be effective.[5][7] The optimal pre-incubation time can depend on the specific experimental conditions. It is recommended to perform a time-course experiment to determine the ideal pre-incubation period for your assay.

Q4: What is the expected effect of adjusting pre-incubation time on the IC50 value?

Increasing the pre-incubation time should lead to a lower IC50 value, indicating a more potent inhibition of cathepsin L by this compound. The following table summarizes the effect of pre-incubation time on the IC50 of this compound against human cathepsin L.

Pre-incubation Time (hours)IC50 (nM)
056 ± 4
17.5 ± 1.0
24.2 ± 0.6
41.0 ± 0.5
Data from Shah et al., 2008[5]

Troubleshooting Guide

Problem 1: No significant decrease in IC50 is observed with increased pre-incubation time.

Possible CauseSuggested Solution
Enzyme Instability: The cathepsin L enzyme may be losing activity during the extended pre-incubation period.- Ensure the enzyme is stored correctly at -80°C. - Prepare fresh enzyme dilutions for each experiment. - Include an enzyme-only control (no inhibitor) that is pre-incubated for the same duration to assess enzyme stability.
Incorrect Buffer Conditions: The pH or composition of the assay buffer may not be optimal for enzyme stability or inhibitor binding.- Verify the pH of the assay buffer. - Ensure all buffer components are at the correct final concentrations.
Inhibitor Degradation: this compound may be unstable under the experimental conditions.- Prepare fresh dilutions of the inhibitor from a stock solution for each experiment. - Minimize the exposure of the inhibitor solution to light.
Suboptimal Inhibitor Concentration Range: The inhibitor concentrations tested may not be appropriate to observe a shift in IC50.- Ensure the concentration range of this compound brackets the expected IC50 values for the different pre-incubation times.

Problem 2: High background signal in the assay.

Possible CauseSuggested Solution
Substrate Autohydrolysis: The fluorescent substrate may be breaking down spontaneously.- Prepare fresh substrate solution for each experiment. - Include a substrate-only control (no enzyme or inhibitor) to measure the rate of autohydrolysis. Subtract this background from all measurements.
Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent compounds.- Use high-purity reagents and water. - Prepare fresh buffers and solutions.
Plate Interference: The microplate itself may be contributing to the background fluorescence.- Use low-fluorescence black microplates for fluorescence-based assays.

Problem 3: Inconsistent or non-reproducible results.

Possible CauseSuggested Solution
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability.- Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure thorough mixing of all components in the well.
Temperature Fluctuations: Variations in temperature during incubation can affect enzyme activity.- Ensure all incubations are performed in a temperature-controlled environment. - Allow all reagents and plates to equilibrate to the assay temperature before starting the reaction.
Edge Effects: Wells on the outer edges of the microplate may experience more evaporation, leading to changes in reagent concentrations.- Avoid using the outer wells of the plate for critical samples. - Fill the outer wells with buffer or water to create a humidified barrier.

Experimental Protocols

Detailed Methodology for IC50 Determination with Pre-incubation

This protocol is adapted from the kinetic characterization of this compound.[5]

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

    • Cathepsin L: Dilute human cathepsin L to the desired final concentration (e.g., 18.3 ng/mL) in assay buffer.

    • This compound: Prepare a serial dilution of this compound in assay buffer to achieve a range of final concentrations.

    • Substrate: Prepare a solution of the fluorogenic substrate Z-Phe-Arg-AMC in assay buffer (e.g., to a final concentration of 1-20 µM).

  • Pre-incubation:

    • In a 96-well microplate, add 47.5 µL of the cathepsin L solution to wells containing 47.5 µL of the different this compound dilutions or assay buffer (for the no-inhibitor control).

    • Incubate the plate at room temperature for the desired pre-incubation time (e.g., 0, 1, 2, or 4 hours).

  • Reaction Initiation:

    • To initiate the enzymatic reaction, add 5 µL of the substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader.

    • Monitor the increase in fluorescence (excitation/emission wavelengths appropriate for AMC, e.g., 360/460 nm) over time.

  • Data Analysis:

    • Determine the initial reaction rates (v) from the linear portion of the fluorescence versus time curves.

    • Plot the percentage of inhibition [(v_control - v_inhibitor) / v_control] * 100 against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

slow_binding_inhibition E Enzyme (E) (Cathepsin L) EI Initial Encounter Complex (E-I) E->EI k_on (fast) I Inhibitor (I) (this compound) EI->E k_off (fast) EI_star Stable Complex (E-I*) EI->EI_star k_forward (slow) EI_star->EI k_reverse (slow)

Caption: Slow-binding inhibition mechanism of this compound with Cathepsin L.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_incubation 2. Pre-incubation cluster_reaction 3. Reaction & Detection cluster_analysis 4. Data Analysis prep_enzyme Prepare Cathepsin L mix_E_I Mix Enzyme and Inhibitor prep_enzyme->mix_E_I prep_inhibitor Prepare this compound Dilutions prep_inhibitor->mix_E_I prep_substrate Prepare Substrate add_substrate Add Substrate prep_substrate->add_substrate incubate Incubate for 0-4 hours mix_E_I->incubate incubate->add_substrate read_plate Measure Fluorescence add_substrate->read_plate calc_rates Calculate Reaction Rates read_plate->calc_rates plot_data Plot Dose-Response Curve calc_rates->plot_data det_ic50 Determine IC50 plot_data->det_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

cathepsin_L_pathway cluster_lysosome Lysosome pro_catL Pro-Cathepsin L catL Active Cathepsin L pro_catL->catL Proteolytic Cleavage protein_deg Protein Degradation catL->protein_deg autophagy Autophagy catL->autophagy cellular_processes Cellular Processes (e.g., Growth, Proliferation) protein_deg->cellular_processes autophagy->cellular_processes SID26681509 This compound SID26681509->catL Inhibition

Caption: Simplified signaling pathway involving Cathepsin L and its inhibition.

References

SID 26681509 interference with assay reagents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on potential interference of SID 26681509 with assay reagents. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and mitigate potential issues in your experiments.

Understanding this compound

This compound is a potent, reversible, and selective inhibitor of human cathepsin L, with an IC50 of 56 nM.[1][2] It functions as a slow-binding and slowly reversible competitive inhibitor.[1] While its primary activity is well-characterized, like any small molecule, it has the potential to interfere with various biochemical and cell-based assays. This guide will help you navigate these potential challenges.

Troubleshooting Guide

Unexpected or inconsistent results when using this compound may be due to assay interference. This guide provides a systematic approach to identify and resolve these issues.

Initial Assessment of Unexpected Results
Observed Issue Potential Cause Related to this compound Recommended First Step
Loss of signal in a primary or secondary assayInhibition of a non-target enzyme crucial for the assay readout.Verify the specificity of this compound against other enzymes in your assay system.
Increased signal or false positivesNon-specific activity or interference with the detection method (e.g., fluorescence).Perform control experiments with this compound in the absence of the primary target.
High variability between replicate wellsCompound precipitation or aggregation at the tested concentration.Check the solubility of this compound in your assay buffer and visually inspect for precipitates.
Results change with pre-incubation timeSlow-binding inhibition kinetics of this compound affecting the assay dynamics.[1][3]Standardize and document all pre-incubation times and conditions.

Experimental Workflow for Investigating Interference

The following diagram outlines a general workflow to determine if this compound is interfering with your assay.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Interference Confirmation cluster_2 Phase 3: Mitigation A Unexpected Assay Result B Run Assay with this compound in Absence of Primary Target A->B Is the result independent of the target? C Test for Compound Autofluorescence/ Absorbance B->C Is there a signal? D Serial Dilution of this compound B->D Does the effect titrate? E Use Alternative Detection Method D->E If interference is confirmed F Modify Assay Protocol (e.g., change incubation time) D->F G Employ Orthogonal Assay D->G

Caption: Workflow for identifying and mitigating assay interference.

Frequently Asked Questions (FAQs)

Q1: My results with this compound are not reproducible. What could be the cause?

A1: Lack of reproducibility can stem from several factors. With this compound, its slow-binding nature is a key consideration.[1][3] Inconsistent pre-incubation times between the compound and the enzyme before initiating the reaction can lead to significant variability. Ensure that pre-incubation times are consistent across all experiments. Additionally, check for compound precipitation at the concentrations used, as this can lead to inconsistent results.

Q2: I am observing a high background signal in my fluorescence-based assay when using this compound. What should I do?

A2: A high background signal could indicate that this compound is autofluorescent at the excitation and emission wavelengths of your assay. To test for this, run a control experiment with the assay buffer and this compound alone, without any of the biological components of the assay. If you observe a signal, you may need to switch to a different detection method, such as a luminescence or absorbance-based assay, or use an alternative fluorophore with a different spectral profile.

Q3: Could this compound be acting as a Pan-Assay Interference Compound (PAIN)?

A3: Pan-Assay Interference Compounds (PAINS) are molecules that tend to show activity in multiple assays through non-specific mechanisms.[4] While this compound has a defined mechanism of action as a cathepsin L inhibitor, it is always good practice to rule out non-specific effects. Common PAINS often contain reactive functional groups. If you observe activity in multiple, unrelated assays, it is advisable to perform counter-screens and consult with a medicinal chemist to evaluate the compound's structure for potential PAINS motifs.

Q4: How can I confirm that the observed activity of this compound is specific to my target?

A4: To confirm target-specific activity, consider the following experiments:

  • Use an orthogonal assay: This is an assay that measures the same biological endpoint but uses a different technology or principle.[5]

  • Test inactive analogs: If available, test a structurally similar but biologically inactive analog of this compound. This compound should not show activity in your assay.

  • Target knockdown/knockout: In cell-based assays, reducing the expression of the target protein (e.g., via siRNA or CRISPR) should diminish the effect of this compound.

Inhibitory Profile of this compound

The following table summarizes the known inhibitory activity of this compound against various proteases. This information can be useful in determining potential off-target effects in your experiments.

Enzyme IC50 Value Pre-incubation Time Reference
Human Cathepsin L56 ± 4 nMNone[3]
Human Cathepsin L7.5 ± 1.0 nM1 hour[3]
Human Cathepsin L4.2 ± 0.6 nM2 hours[3]
Human Cathepsin L1.0 ± 0.5 nM4 hours[3]
Papain618 nM1 hour[1][3]
Human Cathepsin B> 10 µM1 hour[3]
Human Cathepsin K8.442 µM1 hour[1][3]
Human Cathepsin S> 10 µM1 hour[3]
Human Cathepsin V500 nM1 hour[1]
Human Cathepsin GNo inhibitory activityNot Applicable[1][3]

Experimental Protocols

Protocol 1: Assessing Compound Autofluorescence

Objective: To determine if this compound exhibits intrinsic fluorescence that could interfere with a fluorescence-based assay.

Materials:

  • This compound stock solution

  • Assay buffer

  • Microplate reader with fluorescence detection

  • Black, clear-bottom microplates

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer, covering the range of concentrations used in your primary assay.

  • Add the diluted compound solutions to the wells of the microplate.

  • Include wells with assay buffer only as a negative control.

  • Read the plate in the fluorescence microplate reader using the same excitation and emission wavelengths as your primary assay.

  • Analyze the data to determine if there is a concentration-dependent increase in fluorescence from this compound alone.

Protocol 2: Serial Dilution to Investigate Interference

Objective: To distinguish between true inhibition and non-specific assay interference.

Materials:

  • This compound stock solution

  • All components of your primary assay (enzyme, substrate, etc.)

  • Assay buffer

  • Microplate reader

Procedure:

  • Perform your standard assay with a high concentration of this compound that shows significant signal modulation.

  • In parallel, prepare a serial dilution of the entire reaction mixture (containing the modulated signal) into the assay buffer.

  • Measure the signal at each dilution point.

  • Calculate the apparent concentration of your analyte at each dilution, correcting for the dilution factor.

  • Interpretation: In the presence of an interfering substance, the apparent analyte concentration will often not be linear with dilution, especially at lower dilutions.[6] As the interfering substance is diluted out, the measured concentration should plateau to the true value.

Logical Flow for Troubleshooting

The following diagram illustrates the decision-making process when troubleshooting potential assay interference with this compound.

G A Unexpected Result Observed B Is the pre-incubation time controlled and consistent? A->B C Control for pre-incubation time B->C No D Does the issue persist? B->D Yes C->D E Run controls for assay interference (e.g., autofluorescence, target-independent effects) D->E Yes F Is interference detected? E->F G Modify assay protocol or use orthogonal assay F->G Yes H Proceed with original assay protocol F->H No

Caption: Decision tree for troubleshooting assay interference.

References

Validation & Comparative

A Comparative Guide to Cathepsin L Inhibitors: SID 26681509 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cathepsin L inhibitor SID 26681509 with other notable inhibitors. The information is compiled from publicly available experimental data to assist researchers in selecting the appropriate tools for their studies of cathepsin L function and as a potential therapeutic target.

Introduction to Cathepsin L and its Inhibition

Cathepsin L is a lysosomal cysteine protease involved in a wide range of physiological and pathological processes, including protein degradation, antigen presentation, and extracellular matrix remodeling.[1][2][3] Its dysregulation has been implicated in various diseases such as cancer, neurodegenerative disorders, and viral infections, making it a compelling target for therapeutic intervention.[1][4] This guide focuses on the kinetic and pharmacological properties of this compound and other cathepsin L inhibitors to provide a framework for their comparative evaluation.

Comparative Analysis of Cathepsin L Inhibitors

The following tables summarize the quantitative data for this compound and other selected cathepsin L inhibitors, focusing on their potency, selectivity, and mechanism of action.

Table 1: Potency of Cathepsin L Inhibitors

InhibitorIC50 (nM)Ki (nM)Mechanism of ActionReference
This compound 56 (becomes 1.0 after 4h preincubation)0.89Reversible, Competitive, Slow-binding[5][6]
Gallinamide A5.0 (with 30 min preincubation)-Irreversible, Covalent[7]
VBY-825250 (Ki)250Reversible[8]
Z-Phe-Phe-H0.74-Not specified[9]
Z-Phe-Tyr-H0.85-Not specified[9]
CLIK-148--Irreversible, Covalent[10]

Table 2: Selectivity Profile of Cathepsin L Inhibitors

InhibitorCathepsin B (IC50/Ki, nM)Cathepsin K (IC50/Ki, nM)Cathepsin S (IC50/Ki, nM)Cathepsin V (IC50/Ki, nM)Cathepsin GReference
This compound 8,4426181,000-8,442500No inhibition[5]
Gallinamide A-----[7]
VBY-825330 (Ki)2,300 (Ki, humanized-rabbit)130 (Ki)250 (Ki)-[8]
Odanacatib>300-fold selectivity over Cat K0.2>300-fold selectivity over Cat K>300-fold selectivity over Cat K-[11]

Signaling Pathways and Experimental Workflows

Understanding the context in which cathepsin L operates is crucial for interpreting inhibitor studies. Below are diagrams illustrating a key signaling pathway involving cathepsin L and a typical experimental workflow for inhibitor screening.

Cathepsin_L_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome/Lysosome cluster_cytoplasm Cytoplasm Pro_uPA Pro-urokinase-type plasminogen activator (Pro-uPA) uPA uPA Pro_uPA->uPA Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (Collagen, Fibronectin, etc.) Degraded_ECM Degraded ECM (promotes invasion/metastasis) ECM->Degraded_ECM Cathepsin_L Cathepsin L Cathepsin_L->Pro_uPA Cleavage/Activation Cathepsin_L->ECM Direct Degradation Pro_Cathepsin_L Pro-Cathepsin L Pro_Cathepsin_L->Cathepsin_L Activation uPA->Plasminogen Cleavage/Activation Plasmin->ECM Degradation

Figure 1: Simplified signaling pathway of Cathepsin L in extracellular matrix degradation.

Inhibitor_Screening_Workflow cluster_workflow Inhibitor Screening Workflow Compound_Library Compound Library (e.g., this compound) Assay_Plate Assay Plate Preparation Compound_Library->Assay_Plate Enzyme_Addition Add Cathepsin L Assay_Plate->Enzyme_Addition Substrate_Addition Add Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC) Enzyme_Addition->Substrate_Addition Incubation Incubate at 37°C Substrate_Addition->Incubation Fluorescence_Reading Read Fluorescence (Ex/Em = 400/505 nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis (IC50 determination) Fluorescence_Reading->Data_Analysis

Figure 2: General experimental workflow for screening Cathepsin L inhibitors.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize cathepsin L inhibitors.

Cathepsin L Activity Assay (Fluorometric)

This protocol is adapted from various sources for determining the enzymatic activity of cathepsin L.[12]

Materials:

  • Recombinant human Cathepsin L

  • Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Cathepsin L Activator: DTT (dithiothreitol)

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-FR-AMC)

  • 96-well black, flat-bottom plates

  • Fluorometric plate reader

Procedure:

  • Enzyme Activation: Prepare a stock solution of Cathepsin L in assay buffer. Activate the enzyme by adding DTT to a final concentration of 5 mM and incubating for 10-15 minutes at 37°C.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the appropriate inhibitor dilution (or buffer for control).

    • Add 25 µL of the activated Cathepsin L solution to each well.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 30 minutes, or longer for slow-binding inhibitors like this compound).[5]

    • Initiate the reaction by adding 25 µL of the Z-FR-AMC substrate (final concentration typically 10-20 µM).

  • Data Acquisition: Immediately begin reading the fluorescence intensity kinetically using a plate reader with excitation at ~400 nm and emission at ~505 nm.

  • Data Analysis: Calculate the rate of substrate hydrolysis (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value by fitting the data to a dose-response curve.

Determination of Reversibility (Dilution Method)

This protocol helps to distinguish between reversible and irreversible inhibitors.[13]

Procedure:

  • Enzyme-Inhibitor Incubation: Incubate a concentrated solution of Cathepsin L with a high concentration of the inhibitor (e.g., 10-fold the IC50) for a sufficient time to ensure binding.

  • Rapid Dilution: Rapidly dilute the enzyme-inhibitor complex (e.g., 100-fold) into the assay buffer containing the fluorogenic substrate. The final inhibitor concentration should be well below its IC50.

  • Activity Measurement: Immediately monitor the enzymatic activity as described in the activity assay protocol.

  • Interpretation:

    • Reversible Inhibitor: A rapid recovery of enzyme activity will be observed as the inhibitor dissociates from the enzyme upon dilution.

    • Irreversible Inhibitor: Little to no recovery of enzyme activity will be observed, as the covalent bond between the enzyme and inhibitor is not easily broken by dilution.

Kinetic Characterization of Slow-Binding Inhibition

For inhibitors like this compound that exhibit slow-binding kinetics, a more detailed kinetic analysis is required to determine the association (k_on) and dissociation (k_off) rate constants.[5]

Procedure:

  • Progress Curve Analysis:

    • Set up the activity assay with varying concentrations of the inhibitor.

    • Monitor the reaction progress (fluorescence vs. time) for an extended period to observe the full curvature of the progress curves.

  • Data Fitting: Fit the progress curves to the appropriate equation for slow-binding inhibition to determine the apparent rate constant of inhibition (k_obs) for each inhibitor concentration.

  • Determination of k_on and k_off: Plot k_obs versus the inhibitor concentration. The slope of this line represents the association rate constant (k_on), and the y-intercept represents the dissociation rate constant (k_off). The inhibition constant (Ki) can then be calculated as k_off / k_on.

Conclusion

This compound is a potent, selective, and reversible slow-binding inhibitor of human cathepsin L.[5] Its well-characterized kinetic properties make it a valuable tool for studying the biological functions of this enzyme. When selecting a cathepsin L inhibitor, researchers should consider the specific requirements of their experimental system, including the desired mechanism of action (reversible vs. irreversible) and the necessary selectivity profile. The data and protocols presented in this guide are intended to facilitate this selection process and to support the rigorous investigation of cathepsin L in health and disease.

References

A Comparative Analysis of SID 26681509 and CA-074: Potency, Selectivity, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of cysteine cathepsin inhibitors, SID 26681509 and CA-074 stand out as potent tools for researchers in cellular biology and drug discovery. While both compounds target cathepsins, they exhibit distinct selectivity profiles and mechanisms of action. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate inhibitor for their specific needs.

At a Glance: Key Efficacy and Specificity Data

The following tables summarize the quantitative data on the inhibitory potency and selectivity of this compound and CA-074 against their primary targets and other related proteases.

Table 1: Inhibitory Potency of this compound and CA-074

InhibitorPrimary TargetInhibition MetricValue (nM)ConditionsReference
This compound Human Cathepsin LIC5056 ± 4No preincubation[1][2]
IC507.5 ± 1.01 hr preincubation[1]
IC504.2 ± 0.62 hrs preincubation[1]
IC501.0 ± 0.54 hrs preincubation[1][2]
Ki0.89-[1][2]
CA-074 Human Cathepsin BKi2 - 5-[3]
IC506pH 4.6[4]
IC50723pH 7.2[4]

Table 2: Selectivity Profile of this compound

EnzymeIC50 (nM) (1-hour preincubation)Selectivity Index (IC50 Enzyme / IC50 Cathepsin L)Reference
Human Cathepsin L4.21[1]
Human Cathepsin B84422010[1][2]
Human Cathepsin K618147[1][2]
Human Cathepsin S>10000>2380[1]
Human Cathepsin V500119[2][5]
Papain39895[1][2]
Human Cathepsin GNo inhibition-[2]

Table 3: Selectivity Profile of CA-074

EnzymeKi (µM)Selectivity (approx. fold vs. Cathepsin B)Reference
Human Cathepsin B0.002 - 0.0051[3]
Human Cathepsin H40 - 2008,000 - 100,000[3]
Human Cathepsin L40 - 2008,000 - 100,000[3]

Mechanism of Action: A Tale of Two Inhibitors

This compound is a potent, reversible, and competitive slow-binding inhibitor of human cathepsin L.[1][2] Its potency increases significantly with preincubation time, indicating a time-dependent interaction with the enzyme.[1] In contrast, CA-074 is an irreversible inhibitor of cathepsin B, belonging to the epoxysuccinyl peptide class of inhibitors.[3][4] A noteworthy characteristic of CA-074 is its pH-dependent activity; it is significantly more potent at the acidic pH typical of lysosomes (pH 4.6) compared to neutral pH (7.2).[4][6]

Interestingly, the high selectivity of CA-074 for cathepsin B over cathepsin L has been shown to be compromised under reducing conditions, such as the presence of dithiothreitol (DTT) or glutathione.[7] This suggests that in the reducing intracellular environment, CA-074 may also inhibit cathepsin L.[7]

Experimental Protocols

Inhibition Assays for this compound (Cathepsin L)

A typical protocol for determining the IC50 of this compound against human cathepsin L involves the following steps:

  • Enzyme and Substrate Preparation: Recombinant human cathepsin L is used. The fluorogenic substrate Z-Phe-Arg-AMC is prepared in a suitable buffer (e.g., MES buffer at pH 6.5) containing DTT and EDTA.

  • Inhibitor Dilution: this compound is serially diluted in DMSO and then further diluted in the assay buffer.

  • Assay Procedure:

    • For no-preincubation experiments, the inhibitor is mixed with the substrate, and the reaction is initiated by the addition of the enzyme.

    • For preincubation experiments, the inhibitor is incubated with the enzyme for a specified duration (e.g., 1, 2, or 4 hours) at room temperature before the addition of the substrate to start the reaction.[1]

  • Data Acquisition and Analysis: The fluorescence of the cleaved AMC product is measured over time using a fluorescence plate reader. The initial reaction velocities are calculated, and the IC50 values are determined by fitting the data to a four-parameter logistic equation.

Inhibition Assays for CA-074 (Cathepsin B)

The inhibitory activity of CA-074 on human cathepsin B is commonly assessed as follows:

  • Enzyme and Substrate Preparation: Purified human cathepsin B is used. The fluorogenic substrate Z-Arg-Arg-AMC is prepared in a buffer appropriate for the desired pH (e.g., sodium acetate buffer for pH 4.6 or sodium phosphate buffer for pH 7.2) containing a reducing agent like DTT.[1][4]

  • Inhibitor Dilution: CA-074 is dissolved in a suitable solvent like DMSO and then serially diluted in the assay buffer.

  • Assay Procedure: The enzyme is pre-incubated with various concentrations of CA-074 for a defined period. The reaction is then initiated by the addition of the substrate.

  • Data Acquisition and Analysis: The rate of substrate hydrolysis is monitored by measuring the increase in fluorescence. The inhibitory constants (Ki or IC50) are calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The distinct targets of this compound and CA-074, cathepsin L and cathepsin B respectively, are implicated in a variety of cellular signaling pathways.

Cathepsin_L_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_endolysosome Endo-lysosome cluster_cytosol Cytosol cluster_nucleus Nucleus ECM Extracellular Matrix (e.g., Collagen, Elastin) Cell_Invasion Cell_Invasion GrowthFactors Growth Factors Proliferation Proliferation Secreted_CatL Secreted Cathepsin L Secreted_CatL->ECM Degrades Secreted_CatL->GrowthFactors Activates CatL Cathepsin L AntigenProcessing Antigen Processing CatL->AntigenProcessing Promotes ProteinDegradation Protein Degradation CatL->ProteinDegradation Inhibits Bid Bid CatL->Bid Cleaves Transcription Transcription Regulation CatL->Transcription Apoptosis Apoptosis Bid->Apoptosis SID_26681509 This compound SID_26681509->Secreted_CatL SID_26681509->CatL

Caption: Cathepsin L signaling pathways and the inhibitory action of this compound.

Cathepsin_B_Signaling cluster_extracellular Extracellular Space cluster_cell Cell cluster_lysosome Lysosome (Acidic pH) cluster_cytosol Cytosol (Neutral pH) Proenzymes Pro-enzymes Tumor_Invasion Tumor_Invasion Secreted_CatB Secreted Cathepsin B Secreted_CatB->Proenzymes Activates CatB_lysosome Cathepsin B ProteinTurnover Protein Turnover CatB_lysosome->ProteinTurnover Inflammasome Inflammasome Activation Apoptosis_cyto Apoptosis CatB_cytosol Cathepsin B CatB_cytosol->Inflammasome CatB_cytosol->Apoptosis_cyto CA074 CA-074 CA074->Secreted_CatB CA074->CatB_lysosome Strong Inhibition CA074->CatB_cytosol Weak Inhibition

Caption: pH-dependent inhibition of Cathepsin B signaling by CA-074.

Experimental_Workflow cluster_inhibitor_prep Inhibitor Preparation cluster_assay_prep Assay Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis Inhibitor_Stock Prepare Stock Solution (e.g., in DMSO) Serial_Dilution Perform Serial Dilutions in Assay Buffer Inhibitor_Stock->Serial_Dilution Preincubation Pre-incubate Enzyme with Inhibitor (optional) Serial_Dilution->Preincubation Enzyme_Prep Prepare Enzyme Solution Enzyme_Prep->Preincubation Substrate_Prep Prepare Fluorogenic Substrate Solution Initiate_Reaction Initiate Reaction with Substrate Substrate_Prep->Initiate_Reaction Preincubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over Time Initiate_Reaction->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Dose_Response Generate Dose-Response Curve Calculate_Velocity->Dose_Response Determine_IC50 Determine IC50/Ki Dose_Response->Determine_IC50

Caption: General experimental workflow for cathepsin inhibition assays.

Conclusion

This compound and CA-074 are valuable chemical probes for studying the roles of cathepsin L and cathepsin B, respectively. This compound is a highly potent and selective reversible inhibitor of cathepsin L, exhibiting slow-binding kinetics. CA-074 is a potent, irreversible inhibitor of cathepsin B with a strong preference for acidic environments. Researchers should consider these distinct properties, particularly the pH-dependence of CA-074 and the potential for off-target inhibition of cathepsin L under reducing conditions, when designing experiments and interpreting results. This comparative guide serves as a foundational resource for making an informed decision on the appropriate inhibitor for investigating specific biological questions.

References

Comparative Analysis of SID 26681509: A Potent Inhibitor of Cathepsin L

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the inhibitory activity of SID 26681509 against human cathepsin L, benchmarked against other known inhibitors. The following sections detail the quantitative inhibitory data, experimental methodologies, and relevant signaling pathways.

Inhibitor Performance Comparison

This compound is a potent, reversible, and selective inhibitor of human cathepsin L.[1][2] Its inhibitory activity has been characterized and compared with other notable cathepsin L inhibitors, including Z-FY-CHO, Relacatib (SB-462795), and Odanacatib. The quantitative data for each inhibitor are summarized in the tables below.

Quantitative Inhibitory Activity Data

The inhibitory potency of this compound and its alternatives against human cathepsin L and other related proteases is presented in Table 1. This data highlights the potency and selectivity of each compound.

InhibitorTargetIC50 (nM)Ki (nM)Notes
This compound Human Cathepsin L 56 0.89 Slow-binding inhibitor; IC50 decreases to 1.0 nM after 4-hour preincubation.[1][3]
Z-FY-CHOHuman Cathepsin L0.85[4]-A potent and specific cathepsin L inhibitor.
Relacatib (SB-462795)Human Cathepsin L-0.068[5][6]A potent inhibitor of cathepsins K, L, and V.[5][7]
OdanacatibHuman Cathepsin L2995[8]-Primarily a cathepsin K inhibitor with weaker activity against cathepsin L.[8]

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Selectivity Profile of Inhibitors

The selectivity of an inhibitor is a critical parameter, indicating its potential for off-target effects. Table 2 provides a comparative overview of the inhibitory activity of this compound and its alternatives against a panel of cathepsins.

InhibitorCathepsin B (IC50/Ki, nM)Cathepsin K (IC50/Ki, nM)Cathepsin S (IC50/Ki, nM)Cathepsin V (IC50/Ki, nM)Cathepsin G
This compound 8442 (IC50)[1]618 (IC50)[1]>10,000 (IC50)500 (IC50)[1]No inhibition[1]
Z-FY-CHO85.1 (IC50)[9]----
Relacatib (SB-462795)13 (Ki)[5]0.041 (Ki)[5]1.6 (Ki)[5]0.053 (Ki)[5]-
Odanacatib1034 (IC50)[8]0.2 (IC50)[8]60 (IC50)[8]--

Signaling Pathways and Experimental Workflow

To understand the context of this compound's inhibitory action, it is essential to visualize the signaling pathways in which cathepsin L is involved and the experimental workflow used to quantify its inhibition.

Cathepsin L's Role in Cancer Invasion and Metastasis

Cathepsin L is known to be upregulated in various cancers and plays a crucial role in tumor invasion and metastasis.[1][3] One of the proposed mechanisms involves the transforming growth factor-β (TGF-β) signaling pathway, which induces an epithelial-mesenchymal transition (EMT), a key process in cancer cell migration and invasion. Cathepsin L expression is increased by TGF-β, and it, in turn, can modulate signaling pathways like PI3K/AKT and Wnt to promote the expression of EMT-inducing transcription factors such as Snail.[1][3]

G cluster_0 TGF-β Signaling cluster_1 Downstream Pathways cluster_2 Cellular Response TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Cathepsin L Expression Cathepsin L Expression TGF-β Receptor->Cathepsin L Expression PI3K/AKT Pathway PI3K/AKT Pathway Cathepsin L Expression->PI3K/AKT Pathway Wnt Pathway Wnt Pathway Cathepsin L Expression->Wnt Pathway Snail Expression Snail Expression PI3K/AKT Pathway->Snail Expression Wnt Pathway->Snail Expression Epithelial-Mesenchymal Transition (EMT) Epithelial-Mesenchymal Transition (EMT) Snail Expression->Epithelial-Mesenchymal Transition (EMT) Cancer Cell Invasion & Migration Cancer Cell Invasion & Migration Epithelial-Mesenchymal Transition (EMT)->Cancer Cell Invasion & Migration

TGF-β induced Cathepsin L signaling in cancer invasion.
Experimental Workflow for Inhibitor Screening

The inhibitory activity of compounds against cathepsin L is typically determined using a fluorogenic substrate-based assay. The general workflow for such an assay is depicted below.

G Start Start Prepare Assay Buffer Prepare Assay Buffer Start->Prepare Assay Buffer Pre-incubate Enzyme and Inhibitor Pre-incubate Enzyme and Inhibitor Prepare Assay Buffer->Pre-incubate Enzyme and Inhibitor Add Fluorogenic Substrate Add Fluorogenic Substrate Pre-incubate Enzyme and Inhibitor->Add Fluorogenic Substrate Monitor Fluorescence Monitor Fluorescence Add Fluorogenic Substrate->Monitor Fluorescence Data Analysis Data Analysis Monitor Fluorescence->Data Analysis Determine IC50/Ki Determine IC50/Ki Data Analysis->Determine IC50/Ki End End Determine IC50/Ki->End

Workflow for Cathepsin L inhibitory assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for determining the inhibitory activity of cathepsin L.

Cathepsin L Inhibition Assay Protocol (General)

This protocol is a representative method for determining the IC50 values of inhibitors against human cathepsin L.

Materials:

  • Human Cathepsin L (recombinant)

  • Assay Buffer: 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Z-Phenylalanyl-Arginyl-7-amino-4-methylcoumarin)

  • Inhibitor compounds (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence plate reader (Excitation: 360-380 nm, Emission: 440-460 nm)

Procedure:

  • Enzyme Preparation: Prepare a working solution of human cathepsin L in the assay buffer.

  • Inhibitor Preparation: Perform serial dilutions of the inhibitor compounds in DMSO and then dilute further in the assay buffer to the desired final concentrations.

  • Assay Reaction: a. To each well of the 96-well plate, add the cathepsin L solution. b. Add the diluted inhibitor solutions to the respective wells. For control wells, add assay buffer with the same final DMSO concentration. c. Pre-incubate the enzyme and inhibitor at 37°C for a specified time (e.g., 15 minutes to 4 hours, depending on the inhibitor's binding kinetics). d. Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time at 37°C using a fluorescence plate reader.

  • Data Analysis: a. Calculate the initial reaction rates (slopes of the fluorescence versus time curves). b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Kinetic Characterization of this compound

The kinetic characterization of this compound as a slow-binding inhibitor was performed as described by Shah et al. (2008).[10]

Determination of Slow-Binding Inhibition:

  • The IC50 of this compound was determined with varying pre-incubation times (0, 1, 2, and 4 hours) of the enzyme with the inhibitor before the addition of the substrate. A decrease in IC50 with increasing pre-incubation time is indicative of slow-binding inhibition.[3]

Determination of Reversibility:

  • The reversibility of inhibition was assessed using a rapid dilution method. A concentrated solution of cathepsin L and this compound (at a concentration significantly above the IC50) was pre-incubated. The mixture was then rapidly diluted into the assay buffer containing the substrate. The recovery of enzyme activity over time was monitored. A gradual recovery of activity indicates a reversible inhibitor.

Determination of Ki, kon, and koff:

  • The inhibition constant (Ki) and the association (kon) and dissociation (koff) rate constants were determined by global fitting of the progress curves of the enzymatic reaction at various inhibitor and substrate concentrations to the appropriate kinetic models for slow-binding inhibition.[10]

References

SID 26681509: A Specificity Comparison with Pan-Cathepsin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cathepsin inhibitor SID 26681509 against pan-cathepsin inhibitors. The focus is on inhibitory specificity, supported by quantitative experimental data and detailed methodologies, to aid in the selection of appropriate research tools for studying cathepsin biology and for drug development programs.

Introduction to this compound and Pan-Cathepsin Inhibitors

Cathepsins are a group of proteases crucial for numerous physiological processes, including protein degradation within lysosomes, antigen presentation, and hormone processing.[1] Dysregulation of cathepsin activity is implicated in various diseases, making them important therapeutic targets.[1]

This compound is a potent, reversible, and selective small molecule inhibitor of human cathepsin L.[2][3] It operates through a slow-binding competitive mechanism.[3][4] Its high selectivity makes it a valuable tool for investigating the specific roles of cathepsin L.

Pan-cathepsin inhibitors , such as E-64, are broad-spectrum inhibitors that target multiple cysteine cathepsins.[5] E-64 is an irreversible inhibitor that covalently modifies the active site cysteine of these enzymes.[6] While useful for studying the overall function of cysteine cathepsins, their lack of specificity can make it difficult to attribute observed effects to a single enzyme.

Quantitative Comparison of Inhibitor Specificity

The inhibitory potency of this compound and the pan-cathepsin inhibitor E-64 against a panel of human cathepsins is summarized below. The data highlights the high selectivity of this compound for cathepsin L compared to the broad activity of E-64.

Target EnzymeThis compound IC₅₀ (nM)E-64 IC₅₀ (nM)Selectivity Fold (vs. Cathepsin L) for this compound
Cathepsin L 56 (1.0 after 4h pre-incubation)[2][3]2.5[6]1
Cathepsin B 618[2][4]Inhibited (IC₅₀ not specified)~11
Cathepsin K >1,000[2][4]1.4[6]>18
Cathepsin S 8,442[2][4]4.1[6]~151
Cathepsin V 500[2]Not Specified~9
Cathepsin G No inhibitory activity[2][4][7]No inhibitory activity[6]N/A

Note: IC₅₀ values can vary based on experimental conditions such as substrate concentration and pre-incubation time. This compound demonstrates increased potency against Cathepsin L with longer pre-incubation, a characteristic of its slow-binding mechanism.[3][4]

Experimental Protocols

The determination of inhibitor potency (IC₅₀) is typically performed using a fluorometric biochemical assay. Below is a representative protocol.

Fluorometric Cathepsin Inhibition Assay

This protocol is designed to measure the ability of a compound to inhibit the proteolytic activity of a specific cathepsin using a fluorogenic substrate.

Materials:

  • Recombinant human cathepsin enzyme (e.g., Cathepsin L, B, K, S)

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L/B, Z-Val-Val-Arg-AMC for Cathepsin K/S)

  • Assay Buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, pH 5.5)

  • Reducing Agent (e.g., Dithiothreitol - DTT)

  • Test inhibitor (e.g., this compound) and control inhibitor (e.g., E-64)

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation ~360-380 nm, Emission ~450-460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and bring it to the desired temperature (typically 25°C or 37°C).

    • Just before use, add DTT to the Assay Buffer to the final required concentration (e.g., 2.5 mM) to activate the cathepsin enzyme.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute it to the working concentration in the activated Assay Buffer.

    • Prepare serial dilutions of the test and control inhibitors in DMSO, and then dilute them into the activated Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme and Inhibitor Incubation:

    • Add a defined amount of the recombinant cathepsin enzyme to each well of the 96-well plate.

    • Add the serially diluted inhibitor solutions to the wells containing the enzyme. For controls, add Assay Buffer with the same percentage of DMSO.

    • Incubate the enzyme-inhibitor mixture for a specified period (e.g., 10 to 60 minutes) at room temperature. For slow-binding inhibitors like this compound, this pre-incubation step is critical and can be extended (e.g., up to 4 hours) to achieve maximal inhibition.[4]

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately place the microplate into the fluorescence plate reader.

    • Measure the increase in fluorescence intensity over time. The cleavage of the AMC group from the substrate by the active cathepsin results in a fluorescent signal.[1]

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.

    • Calculate the percentage of inhibition for each concentration relative to the control (enzyme and substrate without inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.[8]

Visualization of Specificity

The following diagrams illustrate the differential effects of this compound and a pan-cathepsin inhibitor on a key cellular pathway.

Experimental Workflow for IC₅₀ Determination

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Assay Buffer, Substrate, and Inhibitors plate Add Enzyme & Inhibitor to 96-well plate reagents->plate enzyme Dilute Cathepsin Enzyme enzyme->plate incubate Pre-incubate plate->incubate add_sub Add Substrate to Initiate Reaction incubate->add_sub read Measure Fluorescence (Kinetic Read) add_sub->read calc_rate Calculate Reaction Rates read->calc_rate calc_inhib Calculate % Inhibition calc_rate->calc_inhib plot Plot Dose-Response Curve calc_inhib->plot ic50 Determine IC50 Value plot->ic50 G cluster_lysosome Lysosome protein Protein Substrate catL Cathepsin L protein->catL degradation catB Cathepsin B protein->catB degradation catS Cathepsin S protein->catS degradation catK Cathepsin K protein->catK degradation degraded Degraded Peptides catL->degraded catB->degraded catS->degraded catK->degraded sid This compound sid->catL Inhibits pan Pan-Inhibitor (e.g., E-64) pan->catL Inhibits pan->catB Inhibits pan->catS Inhibits pan->catK Inhibits

References

Comparative Analysis of SID 26681509 Cross-Reactivity with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of the small molecule inhibitor SID 26681509 against a panel of human cysteine proteases. The data presented herein is derived from in vitro experimental assays and aims to inform researchers on the selectivity of this compound.

Executive Summary

This compound is a potent and selective inhibitor of human cathepsin L, a lysosomal cysteine protease involved in various physiological and pathological processes.[1][2] This thiocarbazate compound was identified from a high-throughput screen of the NIH Molecular Libraries Small Molecule Repository and has been characterized as a slow-binding, reversible, and competitive inhibitor of its primary target.[1][2] Understanding its cross-reactivity with other proteases, particularly those from the same family, is crucial for its development as a specific molecular probe or therapeutic lead.

Cross-Reactivity Profile of this compound

The selectivity of this compound was evaluated against a panel of papain-like cysteine proteases, including cathepsins B, K, S, and V, as well as the related cysteine protease papain. The compound was also tested against the serine protease cathepsin G to assess off-target effects on a different class of proteases.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various proteases. The selectivity index, calculated as the ratio of the IC50 for a given protease to the IC50 for cathepsin L, provides a quantitative measure of the inhibitor's preference for its primary target.

ProteaseIC50 (nM)Selectivity Index (fold-selectivity vs. Cathepsin L)
Human Cathepsin L 56 1
Human Cathepsin L (4-hour preincubation)1.056
Papain61811
Human Cathepsin B>10,000>178
Human Cathepsin K8,442151
Human Cathepsin S3,92470
Human Cathepsin V5008.9
Human Cathepsin G (serine protease)No inhibition observed-

Data compiled from Shah et al., 2008.[1]

As the data indicates, this compound exhibits significant selectivity for cathepsin L over other tested cysteine proteases.[1] The compound is a remarkably potent inhibitor of cathepsin L, with its potency increasing to the low nanomolar range after a 4-hour pre-incubation, which is characteristic of a slow-binding mechanism.[1][2][3][4] Its selectivity is highlighted by the 7- to 151-fold greater inhibition of cathepsin L compared to other cathepsins and papain.[1][2] Importantly, this compound showed no inhibitory activity against the serine protease cathepsin G, demonstrating its specificity for cysteine proteases.[1][4][5]

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide, based on the published research.[1]

Protease Inhibition Assay

This assay is designed to determine the concentration of an inhibitor required to reduce the activity of a specific protease by 50% (IC50).

Materials:

  • Enzymes: Recombinant human cathepsins L, B, G, K, S, and V; Papain from Carica papaya.

  • Substrates: Fluorogenic peptide substrates specific for each protease (e.g., Z-Phe-Arg-AMC for cathepsin L, K, S, V, and papain; Z-Arg-Arg-AMC for cathepsin B).

  • Inhibitor: this compound dissolved in an appropriate solvent (e.g., DMSO).

  • Assay Buffer: Specific to the optimal pH and ionic strength for each enzyme's activity.

  • Microplate Reader: Capable of fluorescence detection.

Procedure:

  • Enzyme Preparation: Dilute the stock solution of each protease to the desired final concentration in the assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup: In a 96-well microplate, add the diluted inhibitor solutions. Include control wells with buffer only (for 100% enzyme activity) and wells with a known potent inhibitor (positive control).

  • Enzyme Addition: Add the diluted enzyme solution to all wells except the substrate blank.

  • Pre-incubation (optional but recommended for slow-binding inhibitors): Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10, 30, 60, 90 minutes, or 4 hours for this compound with cathepsin L) at a constant temperature (e.g., 37°C).

  • Reaction Initiation: Add the specific fluorogenic substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in a pre-warmed microplate reader and measure the increase in fluorescence over time. The fluorescence is a direct measure of substrate cleavage and thus enzyme activity.

  • Data Analysis: Calculate the initial reaction rates from the linear portion of the progress curves. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Experimental Workflow for Protease Inhibitor Selectivity Profiling

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Dispense Inhibitor Dilutions into 96-well Plate A->D B Prepare Protease Solutions (Cathepsins L, B, K, S, V, G, Papain) E Add Protease to Wells B->E C Prepare Fluorogenic Substrate Solutions G Initiate Reaction with Substrate C->G D->E F Pre-incubate Enzyme and Inhibitor E->F F->G H Measure Fluorescence Kinetics G->H I Calculate Reaction Rates H->I J Plot % Inhibition vs. [Inhibitor] I->J K Determine IC50 Values J->K L Calculate Selectivity Indices K->L

Caption: Workflow for determining the selectivity profile of this compound.

Logical Relationship of this compound Inhibition

G cluster_inhibitor Inhibitor cluster_targets Protease Targets SID This compound CatL Cathepsin L SID->CatL Potent Inhibition (IC50 = 56 nM) CatB Cathepsin B SID->CatB Very Weak Inhibition CatK Cathepsin K SID->CatK Weak Inhibition CatS Cathepsin S SID->CatS Weak Inhibition CatV Cathepsin V SID->CatV Moderate Inhibition Papain Papain SID->Papain Weak Inhibition CatG Cathepsin G SID->CatG No Inhibition

Caption: Inhibition profile of this compound against various proteases.

References

A Comparative Guide to the Efficacy and Reproducibility of Cathepsin L Inhibitor SID 26681509

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental results for the cathepsin L inhibitor, SID 26681509. It is designed to offer an objective comparison with alternative inhibitors and includes detailed experimental protocols to aid in the reproducibility of the findings.

Introduction to this compound

This compound is a potent, reversible, and selective slow-binding inhibitor of human cathepsin L.[1][2] Discovered through a high-throughput screening of the NIH Molecular Libraries Small Molecule Repository, this thiocarbazate compound has demonstrated significant inhibitory activity against cathepsin L, a lysosomal cysteine protease implicated in various pathological processes, including cancer progression and infectious diseases.[3][4] The unique slow-binding mechanism of this compound results in a time-dependent increase in its potency.[1][2]

Performance Comparison of Cathepsin L Inhibitors

The following tables summarize the quantitative data for this compound and a selection of alternative cathepsin L inhibitors. It is important to note that the data presented here is compiled from various studies and may not have been generated under identical experimental conditions. Therefore, direct comparisons should be interpreted with caution. For rigorous comparison, it is recommended to evaluate these compounds head-to-head in the same experimental setup.

Table 1: In Vitro Potency of Cathepsin L Inhibitors

InhibitorIC50 (nM)Ki (nM)Mechanism of ActionReference
This compound 56 (no preincubation)0.89Reversible, Slow-Binding[1][2]
1.0 (4 hr preincubation)[1][2]
Z-Phe-Phe-FMK--Irreversible[3]
Z-Phe-Tyr(tBu)-CHO-0.6Reversible[3]
Z-Phe-Phe-H0.74-Reversible[3]
Z-Phe-Tyr-H0.85-Reversible[3]

Table 2: Selectivity Profile of this compound against other Cysteine Proteases

ProteaseIC50 (nM) after 1 hrSelectivity Index (IC50 Protease / IC50 Cathepsin L)
Cathepsin L7.51
Papain61882
Cathepsin B> 10,000> 1333
Cathepsin K8,4421126
Cathepsin S7,125950
Cathepsin V5,000667
Cathepsin GNo inhibition-

Data sourced from Shah et al., Mol Pharmacol, 2008.[1]

Experimental Protocols

To ensure the reproducibility of the experimental results for this compound, the detailed methodologies for key experiments are provided below, based on the original characterization study by Shah et al. (2008).[1]

Cathepsin L Inhibition Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cathepsin L.

Materials:

  • Human liver cathepsin L (e.g., Calbiochem 219402)

  • Fluorogenic substrate: Z-Phe-Arg-7-amido-4-methylcoumarin (Z-Phe-Arg-AMC)

  • Assay Buffer: 20 mM sodium acetate, 1 mM EDTA, 5 mM cysteine, pH 5.5

  • Inhibitor compound (e.g., this compound) dissolved in DMSO

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare the assay buffer and pre-incubate the cathepsin L enzyme in the buffer for 30 minutes at room temperature to allow for the reduction of the active site cysteine.

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (for control wells).

  • Add 48 µL of the pre-incubated cathepsin L solution to each well.

  • For slow-binding inhibitors like this compound, pre-incubate the enzyme and inhibitor for a defined period (e.g., 0, 1, 2, or 4 hours) at room temperature.

  • Initiate the reaction by adding 50 µL of the Z-Phe-Arg-AMC substrate solution.

  • Immediately measure the fluorescence intensity over time using a microplate reader.

  • Calculate the initial reaction velocities from the linear portion of the progress curves.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Determination of Reversibility

This experiment is designed to assess whether the inhibition is reversible or irreversible.

Procedure:

  • Prepare a concentrated solution of cathepsin L (100x the final assay concentration) and the inhibitor (10x the IC50 value).

  • Incubate the enzyme and inhibitor mixture for 1 hour at room temperature.

  • Dilute the mixture 100-fold into the assay buffer containing the substrate.

  • Immediately monitor the fluorescence signal over time.

  • A recovery of enzymatic activity over time indicates reversible inhibition.

Mandatory Visualizations

Signaling Pathway of Cathepsin L Inhibition

CathepsinL_Inhibition cluster_lysosome Lysosome (Acidic pH) cluster_inhibition Inhibition ProcathepsinL Procathepsin L CathepsinL Active Cathepsin L ProcathepsinL->CathepsinL Proteolytic Cleavage InhibitedComplex Cathepsin L-Inhibitor Complex (Inactive) CathepsinL->InhibitedComplex Products Cleaved Peptides CathepsinL->Products Proteolysis SID26681509 This compound SID26681509->InhibitedComplex Substrate Protein Substrate Substrate->CathepsinL

Caption: Cathepsin L activation and inhibition by this compound.

Experimental Workflow for IC50 Determination

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilution Serial Dilution of Inhibitor prep_reagents->serial_dilution pre_incubation Pre-incubation (Enzyme + Inhibitor) serial_dilution->pre_incubation add_substrate Add Substrate (Z-Phe-Arg-AMC) pre_incubation->add_substrate measure_fluorescence Measure Fluorescence (Kinetic Read) add_substrate->measure_fluorescence data_analysis Data Analysis (Calculate Initial Velocities) measure_fluorescence->data_analysis ic50_determination IC50 Determination (Dose-Response Curve) data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for determining the IC50 of a Cathepsin L inhibitor.

Reproducibility of Experimental Results

The detailed protocols provided in this guide, sourced from the original publication by Shah et al. (2008), are intended to facilitate the reproduction of the initial findings.[1] While no formal studies explicitly aimed at reproducing these results have been identified in the public domain, the methods described are standard biochemical assays. Adherence to the specified conditions, including buffer composition, pH, enzyme and substrate concentrations, and incubation times, is critical for obtaining comparable results.

It is important to acknowledge that variations in reagent sources, laboratory equipment, and minor differences in experimental execution can contribute to variability in results. Therefore, it is recommended that researchers establish their own baseline with control compounds and validate their assay performance before conducting comparative studies.

Conclusion

This compound stands as a well-characterized, potent, and selective inhibitor of human cathepsin L. Its slow-binding kinetics present a unique inhibitory profile. While direct comparative studies with a wide range of alternative inhibitors under standardized conditions are lacking, the data presented in this guide provides a valuable benchmark for researchers in the field. The detailed experimental protocols offer a clear path for independent verification and further investigation into the therapeutic potential of cathepsin L inhibition. The provided visualizations aim to clarify the underlying mechanisms and experimental procedures, fostering a deeper understanding of the science behind this promising therapeutic target.

References

Comparative Analysis of SID 26681509 Across Different Leishmania Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the small molecule inhibitor SID 26681509 and its potential efficacy against various Leishmania species. This document summarizes the available experimental data, outlines detailed experimental protocols, and visualizes the implicated biological pathways.

Introduction

This compound is a potent, reversible, and selective inhibitor of human cathepsin L. It has demonstrated activity against the promastigote stage of Leishmania major, the causative agent of cutaneous leishmaniasis. The primary mechanism of action of this compound in Leishmania is believed to be the inhibition of cathepsin L-like cysteine proteases, which are crucial for parasite survival, differentiation, and pathogenesis. Given the high degree of conservation of these enzymes across different Leishmania species, it is hypothesized that this compound may exhibit a broad spectrum of anti-leishmanial activity. This guide provides a comprehensive overview of the current knowledge on this compound and its target in the context of different Leishmania species.

Data Presentation: Quantitative Analysis of this compound Activity

To date, quantitative data on the efficacy of this compound is limited to Leishmania major promastigotes. Further research is required to determine its activity against the clinically relevant amastigote stage and other Leishmania species.

Table 1: In Vitro Activity of this compound against Leishmania major Promastigotes

Leishmania SpeciesParasite StageIC50 (µM)Reference
L. majorPromastigote12.5 ± 0.6

Table 2: In Vitro Activity of Other Cathepsin L Inhibitors against Various Leishmania Species (for comparative purposes)

InhibitorLeishmania SpeciesParasite StageIC50 (µM)Reference
K11777L. donovaniAmastigote~1N/A
CZ008L. amazonensisAmastigote0.5N/A

Note: Data for K11777 and CZ008 are provided as a reference to illustrate the potential for cathepsin L inhibitors to be effective against various species and the amastigote stage. Direct testing of this compound is necessary to confirm its activity profile.

Table 3: Cytotoxicity of this compound

Cell LineAssayConcentration (µM)ResultReference
Human Aortic Endothelial CellsCell Viability100Non-toxic

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of anti-leishmanial compounds. Below are protocols for key experiments relevant to the evaluation of this compound.

Leishmania Promastigote Susceptibility Assay

This protocol is adapted from the published methodology used for testing this compound against L. major promastigotes.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Leishmania promastigotes.

Materials:

  • Leishmania promastigotes in mid-logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics, and other necessary nutrients.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microtiter plates.

  • Resazurin-based viability reagent (e.g., AlamarBlue).

  • Plate reader (fluorometer or spectrophotometer).

Procedure:

  • Harvest promastigotes from culture and adjust the density to 1 x 10^6 cells/mL in fresh complete medium.

  • Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL and the desired final concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control (e.g., Amphotericin B).

  • Incubate the plates at the appropriate temperature for the Leishmania species (e.g., 26°C for L. major) for 72 hours.

  • Add 20 µL of the resazurin-based reagent to each well and incubate for another 4-24 hours, until a color change is observed in the control wells.

  • Measure the fluorescence or absorbance at the appropriate wavelengths (e.g., 560 nm excitation and 590 nm emission for resazurin).

  • Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software.

Intracellular Amastigote Susceptibility Assay

This is a generic protocol that can be adapted for testing this compound against intracellular amastigotes.

Objective: To determine the IC50 of this compound against the intracellular amastigote stage of Leishmania.

Materials:

  • Host cells (e.g., THP-1 monocytes, bone marrow-derived macrophages).

  • Leishmania stationary-phase promastigotes.

  • Culture medium for host cells (e.g., RPMI-1640 with FBS).

  • This compound stock solution.

  • 96-well plates.

  • Giemsa stain or a fluorescent DNA dye (e.g., DAPI, Hoechst).

  • Microscope with imaging software.

Procedure:

  • Seed host cells in a 96-well plate and allow them to adhere and/or differentiate (e.g., treat THP-1 with PMA).

  • Infect the host cells with stationary-phase promastigotes at a parasite-to-cell ratio of approximately 10:1.

  • Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Wash the wells to remove extracellular parasites.

  • Add fresh medium containing serial dilutions of this compound. Include vehicle and positive controls.

  • Incubate for 72 hours.

  • Fix the cells with methanol and stain with Giemsa or a fluorescent DNA dye.

  • Determine the number of amastigotes per host cell and the percentage of infected cells by microscopy.

  • Calculate the percentage of inhibition and the IC50 value.

Host Cell Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound against host cells to assess its selectivity.

Materials:

  • Host cells (e.g., THP-1, macrophages).

  • Culture medium for host cells.

  • This compound stock solution.

  • 96-well plates.

  • Viability reagent (e.g., MTT, resazurin).

  • Plate reader.

Procedure:

  • Seed host cells in a 96-well plate.

  • Add serial dilutions of this compound to the wells.

  • Incubate for the same duration as the amastigote assay (e.g., 72 hours).

  • Add the viability reagent and incubate as required.

  • Measure the absorbance or fluorescence.

  • Calculate the CC50 value. The selectivity index (SI) can then be calculated as CC50 / IC50.

Mandatory Visualizations

Signaling Pathway

The inhibition of cathepsin L-like cysteine proteases by this compound is expected to disrupt several key processes in Leishmania, particularly within the phagolysosome of the host macrophage.

Leishmania_CathepsinL_Inhibition cluster_Macrophage Macrophage cluster_Phagolysosome Phagolysosome (Acidic pH) Phagolysosome Phagolysosome Leishmania_Amastigote Leishmania Amastigote Cathepsin_L Cathepsin L-like Protease Leishmania_Amastigote->Cathepsin_L secretes Nutrient_Acquisition Nutrient Acquisition (Hemoglobin degradation) Cathepsin_L->Nutrient_Acquisition Immune_Evasion Immune Evasion (Host protein degradation) Cathepsin_L->Immune_Evasion SID_26681509 This compound SID_26681509->Cathepsin_L Parasite_Survival Parasite Survival & Replication Nutrient_Acquisition->Parasite_Survival Immune_Evasion->Parasite_Survival

Caption: Inhibition of Leishmania Cathepsin L by this compound.

Experimental Workflow

The following diagram illustrates the workflow for evaluating the anti-leishmanial activity of this compound.

Experimental_Workflow Start Start Promastigote_Assay Promastigote Susceptibility Assay Start->Promastigote_Assay Amastigote_Assay Intracellular Amastigote Susceptibility Assay Start->Amastigote_Assay Cytotoxicity_Assay Host Cell Cytotoxicity Assay Start->Cytotoxicity_Assay Data_Analysis Data Analysis (IC50, CC50, SI) Promastigote_Assay->Data_Analysis Amastigote_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Comparative_Analysis Comparative Analysis across Species & Stages Data_Analysis->Comparative_Analysis End End Comparative_Analysis->End

Caption: Workflow for assessing the anti-leishmanial activity of this compound.

Conclusion

This compound presents a promising scaffold for the development of novel anti-leishmanial drugs due to its demonstrated activity against L. major and its mechanism of action targeting a conserved family of essential parasite enzymes. However, a significant data gap exists regarding its efficacy against other Leishmania species and the clinically relevant amastigote stage. The experimental protocols and workflows provided in this guide offer a framework for conducting the necessary research to fill these gaps. Further investigation into the comparative efficacy and selectivity of this compound is crucial to determine its potential as a broad-spectrum anti-leishmanial agent.

On-Target Efficacy of SID 26681509 in Cellular Environments: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the on-target effects of SID 26681509, a potent and selective inhibitor of human cathepsin L, with alternative compounds. The following sections present supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the evaluation of this small molecule for research and therapeutic applications.

This compound is a novel, slow-binding, and reversible competitive inhibitor of human cathepsin L, an enzyme implicated in various physiological and pathological processes, including tumor metastasis and parasitic infections.[1] This guide offers a direct comparison of this compound with two other known cathepsin inhibitors, Z-FY-CHO, a potent cathepsin L inhibitor, and Odanacatib, a highly selective cathepsin K inhibitor, to highlight their respective performance profiles.

Comparative Analysis of Inhibitor Potency and Selectivity

The on-target effect of a small molecule inhibitor is primarily defined by its potency towards the intended target and its selectivity over other related proteins. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its alternatives against a panel of human cathepsins and the related cysteine protease, papain.

CompoundCathepsin L IC50 (nM)Cathepsin B IC50 (nM)Cathepsin G IC50Cathepsin K IC50 (nM)Cathepsin S IC50 (nM)Cathepsin V IC50 (nM)Papain IC50 (nM)
This compound 56 (1.0 with 4h preincubation)[1]>10,000[1]No activity[1]8,442[1]618[1]393[1]3,900[1]
Z-FY-CHO 0.85[2]85.1[2]Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Odanacatib 2995[3]1034[3]Not Reported0.2[3][4]60[3]Not ReportedNot Reported

Table 1: Comparative Potency and Selectivity of Cathepsin Inhibitors. This table presents the IC50 values of this compound, Z-FY-CHO, and Odanacatib against various human cathepsins and papain. Lower IC50 values indicate higher potency. The selectivity of an inhibitor can be inferred by comparing its IC50 for the primary target (Cathepsin L for this compound and Z-FY-CHO, and Cathepsin K for Odanacatib) to its IC50 values for other enzymes.

On-Target Effects in Cellular Models

The efficacy of an inhibitor within a cellular context is a critical validation of its on-target effects. The following table summarizes the observed effects of this compound and its alternatives in various cell-based assays.

CompoundCell Line(s)Observed On-Target Effects
This compound Human Aortic Endothelial CellsNon-toxic up to 100 µM.[1][5]
Plasmodium falciparumInhibits in vitro propagation with an IC50 of 15.4 µM.[1][5]
Leishmania major promastigotesToxic with an IC50 of 12.5 µM.[1][5]
Z-FY-CHO SH-SY5Y cellsAlleviates 6-OHDA-induced cell death and enhances autophagy.[6]
U251 cellsIncreases radiosensitivity, DNA damage, and apoptosis.[6]
ARCaP-M and MDA-MB-468 cellsPromotes mesenchymal-to-epithelial transition (MET) by altering Cathepsin L localization.[4][7]
Odanacatib OsteoclastsReduces bone resorption activity (IC50 = 9.4 nM for CTx release).[8][9]

Table 2: Summary of On-Target Effects in Cellular Assays. This table highlights the demonstrated biological activities of each inhibitor in relevant cellular models, confirming their ability to engage their target and elicit a functional response.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the objective evaluation of research compounds. The following sections provide methodologies for key experiments cited in this guide.

Cathepsin L Inhibition Assay (for this compound)

This protocol describes the determination of IC50 values for inhibitors against human cathepsin L.

  • Reagents and Materials:

    • Human Cathepsin L (recombinant)

    • Z-Phe-Arg-AMC (substrate)

    • This compound (or other test inhibitors)

    • Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • A 16-point two-fold serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO).[10]

    • In a 96-well plate, 38 µL of water and 2 µL of the diluted inhibitor are added to each well.[10]

    • For preincubation studies, 5 µL of diluted human cathepsin L (final concentration ~1 ng/mL) is added to the wells containing the inhibitor and incubated for a specified period (e.g., 1, 2, or 4 hours) at room temperature.[1][10] For assays without preincubation, the enzyme is added immediately before the substrate.

    • The enzymatic reaction is initiated by adding 5 µL of Z-Phe-Arg-AMC substrate (final concentration ~10 µM).

    • The fluorescence intensity is measured kinetically over 30 minutes using a microplate reader with excitation at 360 nm and emission at 460 nm.

    • The initial reaction velocities are calculated, and IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Toxicity Assay (for this compound)

This protocol outlines a method to assess the cytotoxicity of an inhibitor in a relevant cell line.

  • Reagents and Materials:

    • Human Aortic Endothelial Cells (HAECs)

    • Cell culture medium (e.g., EGM-2)

    • This compound

    • Cell viability reagent (e.g., CellTiter-Glo®)

    • 96-well clear-bottom black microplates

    • Luminometer

  • Procedure:

    • HAECs are seeded in a 96-well plate at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., up to 100 µM).[1]

    • Cells are incubated with the compound for 24-48 hours.

    • After the incubation period, the cell viability reagent is added to each well according to the manufacturer's instructions.

    • The plate is incubated for a short period to allow the signal to stabilize.

    • Luminescence is measured using a microplate reader.

    • Cell viability is expressed as a percentage of the vehicle-treated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the cathepsin L signaling pathway, the experimental workflow for inhibitor screening, and the logical relationship for confirming on-target effects.

Cathepsin_L_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_cell Cell ECM ECM Proteins (e.g., Collagen, Fibronectin) Invasion Tumor Invasion & Metastasis ECM->Invasion Pro_CatL Pro-Cathepsin L Lysosome Lysosome Pro_CatL->Lysosome Activation (Low pH) CatL Active Cathepsin L CatL->ECM Degradation Lysosome->CatL SID_26681509 This compound SID_26681509->CatL Inhibition Inhibitor_Screening_Workflow start Start: Compound Library hts High-Throughput Screening (Cathepsin L activity assay) start->hts hit_id Hit Identification (Potent Inhibitors) hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response selectivity Selectivity Profiling (vs. other Cathepsins) dose_response->selectivity cell_based Cell-Based Assays (Toxicity, Efficacy) selectivity->cell_based end Lead Compound cell_based->end On_Target_Confirmation cluster_logic Confirmation of On-Target Effects biochemical Biochemical Assay: Inhibition of purified Cathepsin L conclusion Conclusion: High confidence in on-target effect of inhibitor biochemical->conclusion Correlates with cellular Cellular Assay: Phenotypic effect observed (e.g., reduced invasion) cellular->conclusion Correlates with knockdown Genetic Validation: Cathepsin L knockdown/out phenocopies inhibitor effect knockdown->conclusion Confirms

References

Safety Operating Guide

Proper Disposal of SID 26681509: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidelines for the safe handling and disposal of SID 26681509, a potent and reversible human cathepsin L inhibitor, are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Summary of Key Data

For quick reference, the following table summarizes essential information for this compound.

PropertyValue
CAS Number 958772-66-2
Molecular Formula C₂₇H₃₃N₅O₅S
Molecular Weight 539.65 g/mol
Appearance Powder
Solubility Soluble in DMSO (to 50 mM) and ethanol (to 10 mM)
Storage Store at -20°C

Disposal Protocol

Researchers must adhere to the following step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including:

  • Safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

2. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled hazardous waste container. Do not mix with other solid waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO or ethanol) must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not dispose of these solutions down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, and weighing paper, should be disposed of as solid chemical waste.

3. Labeling: All waste containers must be clearly labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: this compound

  • The primary hazard(s) associated with the compound (if known, otherwise list as "Chemical Waste for Disposal")

  • The date of accumulation

4. Storage of Waste: Store waste containers in a designated, secure area away from incompatible chemicals. Ensure the storage area is well-ventilated.

5. Final Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for chemical waste disposal.

Disposal Workflow Diagram

The following diagram illustrates the proper workflow for the disposal of this compound.

G A Start: Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Waste B->C D Solid Waste (Powder, Contaminated Items) C->D E Liquid Waste (Solutions in DMSO/Ethanol) C->E F Collect in Labeled Hazardous Solid Waste Container D->F G Collect in Labeled Hazardous Liquid Waste Container E->G H Store Waste Securely F->H G->H I Contact EHS for Pickup H->I J End: Proper Disposal I->J

Caption: Workflow for the proper disposal of this compound.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a general Cathepsin L Inhibitor suggests that small quantities may be disposed of with household waste. However, it is best practice in a professional laboratory setting to treat all chemical waste as hazardous unless explicitly stated otherwise by a specific SDS or institutional guidelines. The same document advises against allowing the product to enter sewers or groundwater in large quantities, reinforcing the need for controlled disposal. Always consult your local and institutional regulations for chemical waste to ensure full compliance.

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